2-(3-Azetidinyl)-1-(3-pyridyl)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-1-pyridin-3-ylethanone |
InChI |
InChI=1S/C10H12N2O/c13-10(4-8-5-12-6-8)9-2-1-3-11-7-9/h1-3,7-8,12H,4-6H2 |
InChI Key |
HXGXMGWHILDOPP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone
This guide provides a comprehensive technical analysis of 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone , a critical heterocyclic building block and intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands.
Technical Guide & Synthesis Protocol
Compound Identity & Physicochemical Profile
This compound is a bifunctional heterocyclic ketone featuring a pyridine ring linked to an azetidine ring via an acetyl bridge. It serves as a "privileged scaffold" for developing ligands targeting the α4β2 and α7 subtypes of nAChRs, structurally related to A-85380 and Tebanicline .
Chemical Nomenclature & Identifiers
| Property | Details |
| IUPAC Name | 1-(Pyridin-3-yl)-2-(azetidin-3-yl)ethan-1-one |
| Common Name | 3-Pyridyl 3-azetidinylmethyl ketone |
| CAS Registry Number | 2380188-32-7 (Referenced as free base or salt form) |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
| SMILES | O=C(CC1CNC1)c2cnccc2 |
Predicted Physicochemical Properties
-
LogP (Octanol/Water): 0.35 ± 0.4 (Hydrophilic; crosses BBB efficiently in reduced forms).
-
pKa (Calculated):
-
Pyridine Nitrogen:[1] ~5.2 (Weak base)
-
Azetidine Nitrogen: ~10.8 (Strong base, typically protonated at physiological pH)
-
-
Solubility: Highly soluble in DMSO, Methanol, and dilute aqueous acid. Moderate solubility in Dichloromethane.
-
Topological Polar Surface Area (TPSA): ~49 Ų (Favorable for CNS penetration).
Structural Analysis & Retrosynthesis
The synthesis of this compound requires careful orchestration to prevent self-condensation or polymerization of the strained azetidine ring. The most robust pathway involves the Weinreb Amide Protocol , coupling a metallated pyridine species with an activated azetidine-acetic acid derivative.
Retrosynthetic Logic (DOT Visualization)
Figure 1: Retrosynthetic analysis utilizing the Weinreb amide strategy to prevent over-addition and ensure mono-ketone formation.
Experimental Synthesis Protocol
Safety Warning: This protocol involves the use of pyrophoric reagents (n-Butyllithium) and strained heterocycles. All operations must be performed under an inert Argon atmosphere in a fume hood.
Phase 1: Preparation of the Electrophile (Weinreb Amide)
Objective: Convert N-Boc-3-azetidineacetic acid into a stable intermediate that accepts nucleophilic attack without over-reacting.
-
Reagents: N-Boc-3-azetidineacetic acid (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DCM (Solvent).
-
Procedure:
-
Dissolve N-Boc-3-azetidineacetic acid in anhydrous DCM at 0°C.
-
Add DIPEA, followed by EDC·HCl and HOBt. Stir for 15 min.
-
Add N,O-Dimethylhydroxylamine HCl.
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.
-
Yield Expectation: >85% (Colorless oil).
-
Phase 2: Nucleophilic Coupling (The Key Step)
Objective: Form the C-C bond between the pyridine ring and the azetidine linker.
-
Reagents: 3-Bromopyridine (1.1 eq), n-Butyllithium (1.1 eq, 1.6M in hexanes), Weinreb Amide (from Phase 1), anhydrous THF.
-
Procedure:
-
Step A (Lithiation): In a flame-dried flask under Argon, dissolve 3-bromopyridine in THF. Cool to -78°C .
-
Add n-BuLi dropwise over 20 minutes. The solution will turn yellow/orange, indicating the formation of 3-pyridyllithium. Stir for 30 min at -78°C.
-
Step B (Coupling): Dissolve the Weinreb amide (Phase 1) in THF and add it dropwise to the lithiated pyridine solution at -78°C.
-
Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
-
Quench: Quench with saturated NH₄Cl solution.
-
Purification: Extract with EtOAc. Purify via flash chromatography (Hexane:EtOAc gradient).
-
Product: tert-butyl 3-(2-oxo-2-(pyridin-3-yl)ethyl)azetidine-1-carboxylate .
-
Phase 3: Deprotection (Optional)
If the free amine is required:
-
Treat the N-Boc intermediate with TFA/DCM (1:4) at 0°C for 1 hour.
-
Concentrate and neutralize with basic resin or NaHCO₃ to obtain the free base This compound .
Biological Applications & Mechanism
This ketone is a direct precursor to reduced analogs that exhibit high affinity for nAChRs. The structural logic follows the "cation-pi" interaction model required for receptor binding.
Pharmacophore Mapping
The distance between the basic azetidine nitrogen (protonated at pH 7.4) and the pyridine ring mimics the distance between the quaternary ammonium and the ester oxygen in Acetylcholine.
Pathway Visualization: Synthesis to Active Ligand
Figure 2: Transformation of the ketone scaffold into bioactive chiral alcohols for neuropharmacological applications.
Analytical Validation
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified:
| Method | Expected Signal | Interpretation |
| ¹H NMR (CDCl₃) | δ 9.1 (s, 1H), 8.7 (d, 1H) | Characteristic Pyridine C2/C6 protons (deshielded). |
| ¹H NMR (CDCl₃) | δ 3.2 (d, 2H) | Methylene bridge (-CH₂-) alpha to carbonyl. |
| ¹H NMR (CDCl₃) | δ 3.5-4.0 (m, 4H) | Azetidine ring protons (distinctive multiplets). |
| IR Spectroscopy | 1685 cm⁻¹ | Strong C=O stretch (Aryl ketone). |
| LC-MS (ESI+) | [M+H]⁺ = 177.1 | Protonated molecular ion. |
References
-
Carroll, F. I., et al. (2010). "Synthesis and Nicotinic Acetylcholine Receptor Binding Properties of 3-(3-Pyridyl)azetidines." Journal of Medicinal Chemistry.
-
Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters. (Standard protocol for Weinreb Amide synthesis).
-
Holladay, M. W., et al. (1998). "Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists Related to A-85380." Bioorganic & Medicinal Chemistry Letters. (Context for Azetidinyl-Pyridine scaffolds).
- Vertex AI Search. (2026). "CAS Registry Number 2380188-32-7 Association." Chemical Database Query.
Sources
Therapeutic potential of 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone in neuropharmacology
Technical Monograph: Neuropharmacological Profile of 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone
Executive Summary & Structural Rationale
The compound This compound represents a critical scaffold in the optimization of nicotinic acetylcholine receptor (nAChR) ligands. Belonging to the class of azetidinyl-pyridines , this molecule is a structural analog of established high-affinity ligands such as A-85380 and Tebanicline (ABT-594) .
While first-generation ligands utilized ether or amine linkers, the incorporation of an ethanone (ketone-methylene) linker in this compound introduces distinct physicochemical properties—specifically altering hydrogen bond acceptor capabilities and conformational flexibility. This guide analyzes its potential as a selective
Structural Homology & Pharmacophore Analysis
The molecule consists of three pharmacophoric elements:
-
Cationic Center (Azetidine): A 4-membered nitrogen heterocycle that mimics the quaternary ammonium of acetylcholine (ACh), providing high-affinity electrostatic interactions with the receptor's orthosteric site (Trp149 in the
subunit). -
Pi-Electron System (Pyridine): Engages in
stacking or cation- interactions with aromatic residues (Tyr190, Tyr198) in the binding pocket. -
Linker (Ethanone): Replaces the canonical ether oxygen. The carbonyl group (
) acts as a hydrogen bond acceptor, potentially interacting with non-canonical residues or altering water-bridge networks within the binding cleft.
Molecular Mechanism of Action
The therapeutic value of this compound is predicated on its selectivity profile for neuronal nAChR subtypes.
Target Selectivity: vs. vs.
-
Primary Target (
): The azetidine ring confers high affinity for the high-sensitivity state of receptors, which are abundant in the thalamus and cortex. Modulation here enhances cholinergic transmission associated with attention and working memory. -
Off-Target Avoidance (
): A critical safety requirement is low affinity for ganglionic receptors to avoid autonomic side effects (hypertension, GI disturbance). The steric bulk of the ethanone linker likely reduces affinity for the subtype compared to smaller agonists like nicotine.
Signaling Pathway Visualization
Upon binding, the ligand stabilizes the open-channel conformation, allowing cation influx. This triggers downstream neuroplasticity pathways.
Caption: Signal transduction cascade initiated by ligand binding to
Therapeutic Potential & Indications[1][2]
A. Cognitive Dysfunction (Alzheimer’s & Schizophrenia)
Cholinergic depletion is a hallmark of Alzheimer's Disease (AD). By acting as a partial agonist , this compound can buffer acetylcholine levels:
-
In low ACh environments (AD): It activates the receptor.
-
In high ACh environments (healthy tissue): It prevents overstimulation/desensitization, maintaining receptor upregulation.
B. Neuropathic Pain (Non-Opioid Analgesia)
Analogous to Epibatidine (but without the toxicity), azetidinyl-pyridines modulate nociceptive transmission in the dorsal horn of the spinal cord. Activation of
Experimental Protocols (Self-Validating Systems)
To validate the therapeutic profile, the following sequential assays are required.
Protocol 1: Radioligand Binding Assay (Affinity)
Objective: Determine
-
Membrane Preparation: Homogenize rat cortical tissue (rich in
) and hippocampal tissue (rich in ) in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g. -
Incubation:
-
: Incubate membranes with
-Epibatidine (0.5 nM) and varying concentrations of this compound ( to M). -
: Incubate with
- -Bungarotoxin.
-
: Incubate membranes with
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.
-
Analysis: Measure radioactivity via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation.-
Validation Criteria:
nM; Selectivity Ratio ( ) > 1000.
-
Protocol 2: Functional Calcium Flux Assay (Efficacy)
Objective: Distinguish between full agonism, partial agonism, and antagonism.
-
Cell Line: HEK293 cells stably expressing human
nAChRs. -
Dye Loading: Load cells with Fluo-4 AM calcium indicator (4
M) for 45 mins at 37°C. -
Baseline: Measure basal fluorescence (
) for 10 seconds. -
Injection: Inject test compound. Measure fluorescence (
) for 120 seconds. -
Normalization: Compare response to 100
M Nicotine ( ).-
Data Output: % Efficacy =
. -
Interpretation: <20% = Antagonist; 20-80% = Partial Agonist (Ideal for cognition); >80% = Full Agonist.
-
Protocol 3: Metabolic Stability (Microsomal Stability)
Objective: Assess the vulnerability of the ketone linker to reduction (forming the alcohol).
-
Incubation: Mix compound (1
M) with pooled human liver microsomes and NADPH regenerating system. -
Sampling: Quench aliquots at 0, 15, 30, and 60 mins with acetonitrile.
-
Analysis: LC-MS/MS quantification of the parent ketone vs. the reduced alcohol metabolite.
-
Causality: Rapid reduction to the alcohol may alter potency or blood-brain barrier (BBB) permeability.
-
Comparative Data Summary
The following table projects the theoretical profile of the Topic Compound against standard ligands based on SAR principles [1, 2].
| Parameter | Nicotine | A-85380 (Ether Analog) | Topic Compound (Ethanone) |
| Linker Type | None (Direct bond) | Ether (-O-CH2-) | Ketone (-C(=O)-CH2-) |
| ~1-10 nM | ~0.05 nM | Predicted: 0.5 - 5 nM | |
| Moderate | Low | Low (High Selectivity) | |
| Efficacy ( | Full Agonist | Full Agonist | Partial Agonist |
| Lipophilicity (LogP) | 1.2 | 0.8 | 0.5 - 0.9 |
| Primary Risk | Addiction/Desensitization | Toxicity | Metabolic Reduction |
Synthesis & Development Considerations
The synthesis of this compound typically involves a Friedel-Crafts acylation or a Weinreb amide coupling approach:
-
Coupling: Reaction of 3-pyridyl lithium (or Grignard) with an N-protected azetidine-3-carboxylic acid derivative (e.g., Weinreb amide).
-
Deprotection: Removal of the azetidine nitrogen protecting group (e.g., Boc or Cbz).
-
Salt Formation: Conversion to a fumarate or hydrochloride salt to enhance aqueous solubility for biological testing.
Critical Development Checkpoint: The ketone moiety is susceptible to in vivo reduction by carbonyl reductases. If the alcohol metabolite proves less active, the ketone must be sterically shielded or replaced with a bioisostere (e.g., oxadiazole) in later optimization rounds.
References
-
Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry. Link
-
Kozikowski, A. P., et al. (2000). "Synthesis and Structure-Activity Relationship of Novel Pyridyl Ethers for the Nicotinic Acetylcholine Receptor." Journal of Medicinal Chemistry. Link
-
Decker, M. W., et al. (1994). "The therapeutic potential of nicotinic acetylcholine receptor agonists." Life Sciences. Link
-
Arneric, S. P., et al. (2007). "Neuronal nicotinic receptors: A perspective on two decades of drug discovery research." Biochemical Pharmacology. Link
Sources
Strategic Scaffolds in Medicinal Chemistry: The 3-Pyridyl and 3-Azetidinyl Ketone Axis
Executive Summary
This technical guide analyzes two distinct yet complementary ketone scaffolds: the 3-pyridyl ketone (an aromatic, electron-deficient standard) and the 3-azetidinyl ketone (a strained,
This document provides synthesis protocols, mechanistic insights into reactivity, and comparative physicochemical data, designed for application scientists and medicinal chemists.
Part 1: The 3-Pyridyl Ketone Scaffold
Mechanistic Profile
The 3-pyridyl ketone is defined by the electron-withdrawing nature of the pyridine nitrogen. Unlike phenyl ketones, the pyridine ring deactivates the system toward electrophilic aromatic substitution but activates the carbonyl carbon toward nucleophilic attack.
-
Electronic Effect: The inductive effect (-I) of the nitrogen at the 3-position increases the electrophilicity of the ketone carbonyl relative to a phenyl analog.
-
Metabolic Liability: The pyridine nitrogen is susceptible to N-oxidation by CYPs and aldehyde oxidase (AO) mediated oxidation at the C2/C6 positions.
Validated Synthesis Protocol: The Weinreb Amide Route
Direct Friedel-Crafts acylation of pyridine is notoriously difficult due to ring deactivation. The most robust, self-validating method utilizes the Weinreb amide intermediate to prevent over-addition of organometallics.
Protocol: Synthesis of 3-Acetylpyridine from 3-Bromopyridine
-
Precursor: 3-Bromopyridine
-
Reagents:
-Butyllithium ( -BuLi), -Methoxy- -methylacetamide. -
Conditions: Anhydrous THF, -78°C.
Step-by-Step Workflow:
-
Lithium-Halogen Exchange: Dissolve 3-bromopyridine (1.0 eq) in anhydrous THF under Argon. Cool to -78°C. Add
-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 20 min. Checkpoint: Solution usually turns yellow/orange, indicating 3-lithiopyridine formation. Stir for 30 min. -
Electrophile Trapping: Add
-Methoxy- -methylacetamide (1.2 eq) dissolved in THF dropwise. The Weinreb amide prevents the formation of the tertiary alcohol by forming a stable chelated intermediate. -
Quench & Hydrolysis: Allow to warm to 0°C. Quench with saturated
. The acid hydrolysis breaks the chelate, releasing the ketone. -
Purification: Extract with EtOAc. Flash chromatography (Hex/EtOAc).
Key Application
Used extensively in the synthesis of Cotinine analogs and p38 MAP kinase inhibitors , where the pyridine nitrogen functions as a critical hydrogen bond acceptor in the ATP-binding pocket.
Part 2: The 3-Azetidinyl Ketone Scaffold
Mechanistic Profile
The 3-azetidinyl ketone (specifically 3-acylazetidine) represents a shift toward "escape from flatland" (increasing
-
Ring Strain: The azetidine ring possesses ~26 kcal/mol of strain energy. This impacts the carbonyl reactivity; the bond angles are compressed (<90°), often altering the trajectory of nucleophilic attack (Bürgi-Dunitz angle).
-
Basicity: The azetidine nitrogen (
~11 for parent) is highly basic. In 3-acylazetidines, the nitrogen is usually protected (Boc/Cbz) or substituted (aryl/alkyl) to modulate this basicity and prevent self-condensation.
Validated Synthesis Protocol: Modular Assembly via Carboxylic Acids
Unlike the pyridine analog, 3-acylazetidines are best accessed from the corresponding acid to avoid handling unstable 3-haloazetidines.
Protocol: Synthesis of 1-Boc-3-acetylazetidine
-
Precursor: 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid.[1]
-
Reagents: CDI (1,1'-Carbonyldiimidazole),
-Dimethylhydroxylamine HCl, Methylmagnesium bromide (MeMgBr).
Step-by-Step Workflow:
-
Activation: Dissolve 1-Boc-azetidine-3-carboxylic acid (1.0 eq) in DCM. Add CDI (1.1 eq) in portions. Checkpoint: Observe
evolution. Stir until gas evolution ceases (approx. 1 h). -
Weinreb Formation: Add
-Dimethylhydroxylamine hydrochloride (1.2 eq) and stir overnight. Isolate the Weinreb amide intermediate. -
Grignard Addition: Dissolve the intermediate in dry THF at 0°C. Add MeMgBr (1.5 eq) dropwise. Note: The bulky Boc group and the Weinreb chelation prevent ring opening or over-alkylation.
-
Workup: Quench with 1M HCl (carefully, to avoid Boc deprotection) or sat.
.
Key Application
This scaffold is a bioisostere for proline and piperidine ketones. It lowers
Part 3: Comparative Analysis & Visualization
Physicochemical Comparison
The following table contrasts the properties of the two scaffolds when used as a core structural element (
| Feature | 3-Pyridyl Ketone | 3-Azetidinyl Ketone (N-Boc) |
| Hybridization | ||
| Geometry | Planar (Flat) | Puckered (3D) |
| LogP Effect | Moderate (Lipophilic) | Low (Hydrophilic shift) |
| H-Bonding | Acceptor (Pyridine N) | Null (if N-protected) / Donor-Acceptor |
| Metabolic Risk | N-Oxidation, AO oxidation | Ring opening (rare), stable |
| Primary Utility | Kinase Hinge Binding | Solubility & |
Synthesis Logic Flow (Graphviz)
The following diagram illustrates the divergent synthetic pathways required for these two scaffolds due to their differing electronic stabilities.
Caption: Comparative synthetic workflows illustrating the lithiation route for aromatics vs. acid activation for aliphatic strained rings.
Reactivity & Signaling Potential (Graphviz)
This diagram outlines how these scaffolds behave in a biological/chemical context, highlighting their "Signaling" in terms of molecular interactions.
Caption: Mechanistic utility of scaffolds in drug binding: Electronic interactions (Pyridine) vs. Geometric/Vector control (Azetidine).
References
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Standard reference for Weinreb Amide synthesis logic).
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(5), 3236–3413. Link
- Lowe, M. A., et al. (2012). 3-Azetidines: A New Scaffold for the Design of Potent and Selective Ligands. Bioorganic & Medicinal Chemistry Letters, 22(1), 324-327.
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
- Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. (Contextualizes the sp3-rich 4-membered ring trend).
Sources
The Azetidine Scaffold in Medicinal Chemistry: A Strategic Guide to SAR Optimization
Executive Summary: The "Goldilocks" Heterocycle
In modern drug discovery, the azetidine ring (a four-membered saturated nitrogen heterocycle) has graduated from a synthetic curiosity to a "privileged scaffold." It occupies a unique physicochemical niche between the highly strained, reactive aziridine and the flexible, lipophilic pyrrolidine.
For the medicinal chemist, the azetidine moiety offers three distinct strategic advantages:
-
Lipophilicity Modulation: It consistently lowers cLogP/LogD compared to pyrrolidine and piperidine homologs, improving metabolic stability and solubility (LLE enhancement).
-
Vector Rigidification: The ring’s "puckered" conformation (typically ~30°) provides distinct exit vectors for substituents at C3, enabling precise projection of pharmacophores.
-
Metabolic Hardening: It frequently blocks metabolic soft spots found in larger rings (e.g.,
-oxidation) while maintaining basicity profiles similar to secondary amines.
Physicochemical Profiling: The Azetidine Advantage[1]
The decision to incorporate an azetidine ring is often driven by the need to optimize Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).
Comparative Metrics
The following table illustrates the "Azetidine Shift" using standard secondary amine fragments. Note the critical drop in LogP without a drastic penalty in basicity (pKa).
| Property | Azetidine ( | Pyrrolidine ( | Piperidine ( | Impact on SAR |
| Ring Size | 4-membered | 5-membered | 6-membered | Azetidine reduces molecular bulk ( |
| LogP (Exp) | 0.46 | 1.09 | 0.84 | Critical: Azetidine is significantly less lipophilic. |
| pKa (Conj. Acid) | ~11.29 | ~11.27 | ~11.22 | Basicity is comparable; bioisosteric swap is viable. |
| Ring Strain | ~26 kcal/mol | ~6 kcal/mol | ~0 kcal/mol | High strain enables unique reactivity (e.g., ring opening) but requires care in synthesis. |
| Conformation | Puckered (~30°) | Envelope | Chair | Azetidine offers a rigid, defined vector at C3. |
The "Pucker" Factor: Conformational SAR
Unlike the planar aromatic rings or the flexible chair of piperidine, azetidine exists in a dynamic equilibrium between two "puckered" conformers.
-
The Angle: The ring is not flat; it bends with a puckering angle (
) of approximately 24°–35°. -
The Barrier: The energy barrier for ring inversion is low (~1.3 kcal/mol), but substituents at C3 (e.g., fluorine, aryl groups) can lock the conformation into a specific pucker.
-
SAR Implication: A substituent at C3 can adopt a pseudo-equatorial or pseudo-axial orientation. In Baricitinib, the C3-cyanomethyl group orientation is critical for fitting the JAK binding pocket.
Strategic Decision Framework (Logic Flow)
The following diagram outlines the decision logic for deploying azetidines during Lead Optimization.
Figure 1: Decision matrix for incorporating azetidine bioisosteres in drug design campaigns.
Synthetic Methodologies: Accessing the Scaffold
High ring strain (~26 kcal/mol) makes azetidine synthesis challenging. The most robust route for SAR exploration involves functionalizing the pre-formed ring rather than cyclizing at a late stage.
Protocol: Synthesis of 3-Substituted Azetidines (The Baricitinib Route)
This protocol describes the synthesis of a C3-functionalized azetidine, a key intermediate in the synthesis of JAK inhibitors like Baricitinib.
Objective: Synthesize 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.
Reagents:
-
tert-butyl 3-oxoazetidine-1-carboxylate (Starting Material)[1]
-
Diethyl (cyanomethyl)phosphonate (HWE Reagent)
-
Potassium tert-butoxide (KOtBu) or NaH
-
Trifluoroacetic acid (TFA)
-
Ethanesulfonyl chloride
Step-by-Step Workflow:
-
Horner-Wadsworth-Emmons (HWE) Olefination:
-
Setup: In a dry flask under
, dissolve diethyl (cyanomethyl)phosphonate (1.2 eq) in anhydrous THF. Cool to 0°C. -
Activation: Add KOtBu (1.2 eq) portion-wise. Stir for 30 min to generate the ylide.
-
Addition: Add tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in THF dropwise.
-
Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC/LCMS for disappearance of ketone.
-
Workup: Quench with saturated
. Extract with EtOAc. Dry over . -
Result:tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.
-
-
N-Boc Deprotection:
-
Dissolve the intermediate in DCM (
). -
Add TFA (10–20 eq) at 0°C. Stir for 1–2 hours.
-
Concentrate in vacuo to remove excess TFA. (Note: The free amine is unstable; proceed immediately).
-
-
Sulfonylation (N-Capping):
-
Resuspend the crude amine salt in DCM/TEA (Triethylamine, 3 eq).
-
Cool to 0°C. Add ethanesulfonyl chloride (1.1 eq) dropwise.
-
Stir at 0°C for 1 hour.
-
Purification: Flash column chromatography (Hexane/EtOAc).
-
Causality Check:
-
Why HWE? The 3-oxoazetidine is prone to polymerization under harsh basic conditions. The HWE reaction is mild enough to preserve the strained ring while installing the critical C3-carbon vector.
-
Why Sulfonylation last? Installing the sulfonamide early can alter the electronics of the ring, potentially interfering with the ylide attack in the HWE step.
Advanced SAR Case Studies
Case Study: Baricitinib (JAK1/2 Inhibitor)
Challenge: Develop a selective JAK1/2 inhibitor with good oral bioavailability. Solution: The Azetidine Linker.
-
Structure: Baricitinib features an azetidine ring linked to a pyrrolo[2,3-d]pyrimidine (the hinge binder) via a pyrazole.
-
SAR Insight: The azetidine serves as a rigid spacer. The C3-cyanomethyl group (installed via the protocol above) engages in critical interactions within the binding pocket.
-
Bioisostere Effect: Replacing the azetidine with a piperidine or pyrrolidine resulted in either a loss of potency (due to steric clash) or poor metabolic stability. The azetidine provided the exact vector length required to position the nitrile group for interaction with the enzyme while maintaining a low LogP.
Case Study: Cobimetinib (MEK Inhibitor)
Challenge: Metabolic stability of the piperidine ring. Solution: The 3-Fluoroazetidine.
-
SAR Insight: Cobimetinib utilizes a 3-fluoroazetidine moiety.
-
Mechanism: The fluorine atom at C3 exerts a strong electron-withdrawing effect (inductive effect,
), which lowers the pKa of the ring nitrogen (reducing lysosomotropism) and metabolically "hardens" the ring against oxidative metabolism. -
Conformation: The fluorine also locks the ring pucker, ensuring the N-substituent is oriented correctly for MEK binding.
Visualizing the Synthetic Pathway
The following diagram details the flow for creating the core azetidine scaffold found in Baricitinib-like ligands.
Figure 2: Synthetic workflow for 3-substituted azetidine ligands (Baricitinib route).
References
-
Azetidines in Medicinal Chemistry
-
Baricitinib Synthesis & SAR
- Physicochemical Properties (pKa/LogP): Title: Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Source: BenchChem Technical Guides.
-
STAT3 Inhibitors (Azetidine Optimization)
-
Conformational Analysis
Sources
A Technical Guide to Predicting the Metabolic Stability of Pyridine-Azetidine Compounds
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate process of drug discovery and development, establishing a compound's metabolic stability is a cornerstone for success.[1][2][3] This parameter dictates the rate at which a drug candidate is broken down by the body's metabolic enzymes, profoundly influencing its pharmacokinetic profile, including bioavailability, half-life, and potential for drug-drug interactions.[2][3][4] Compounds with high metabolic lability are often rapidly cleared, leading to poor in vivo exposure and diminished therapeutic efficacy.[3][4] Conversely, those that are excessively stable may accumulate, raising safety concerns. Therefore, an early and accurate assessment of metabolic stability is essential to guide medicinal chemistry efforts, enabling the selection and optimization of candidates with favorable pharmacokinetic properties.[1][5]
The pyridine-azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, valued for its ability to confer desirable properties such as improved potency and solubility.[6][7] However, this scaffold also presents unique metabolic challenges. The nitrogen-containing pyridine ring is susceptible to oxidation by various enzymes, while the strained azetidine ring, though often more stable than other saturated heterocycles, can be a site for metabolism.[8][9] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to predict and assess the metabolic stability of pyridine-azetidine compounds, integrating foundational metabolic principles with detailed in vitro protocols and in silico modeling strategies.
Section 1: Foundational Concepts: Metabolic Fates of the Pyridine-Azetidine Scaffold
Understanding the likely metabolic pathways is the first step in predicting a compound's stability. The pyridine-azetidine core is susceptible to several Phase I and Phase II metabolic reactions.
Phase I Metabolism (Functionalization): Phase I reactions introduce or expose functional groups, primarily through oxidation.
-
Cytochrome P450 (CYP) Oxidation: CYPs are the most significant family of enzymes in drug metabolism.[10][11] For the pyridine ring, CYP-mediated oxidation often occurs at carbon atoms adjacent to the nitrogen or on the phenyl ring if present, leading to hydroxylation.[12]
-
Aldehyde Oxidase (AO) Oxidation: AO is a cytosolic enzyme that plays a crucial role in the metabolism of N-heterocycles.[12][13][14][15] Unlike CYPs, AO-mediated oxidation involves nucleophilic attack on an electron-deficient carbon, often adjacent to a ring nitrogen.[12][16] This pathway is particularly important for pyridine-containing compounds and can lead to rapid clearance.[12][15] A key challenge is that AO activity varies significantly between species, making preclinical to human extrapolation difficult.[13]
-
Azetidine Ring Metabolism: While often incorporated to enhance metabolic stability compared to larger rings like pyrrolidine or piperidine, the azetidine ring is not metabolically inert.[8] Metabolism can occur at positions adjacent to the nitrogen atom.[8]
Phase II Metabolism (Conjugation): Following Phase I oxidation, the newly introduced hydroxyl groups can be conjugated with endogenous molecules to increase water solubility and facilitate excretion.
-
Glucuronidation (UGT-mediated): Uridine diphosphate-glucuronosyltransferases (UGTs) are a major family of Phase II enzymes that conjugate glucuronic acid to hydroxylated metabolites.[17][18][19][20][21] This is a common clearance pathway for hydroxylated pyridines.[17]
The diagram below illustrates the primary metabolic "hotspots" on a generic pyridine-azetidine scaffold.
Caption: Common metabolic pathways for pyridine-azetidine compounds.
Section 2: In Vitro Assessment of Metabolic Stability
In vitro assays are the workhorse for experimentally determining metabolic stability in drug discovery.[1][22] They provide quantitative data to rank-order compounds and predict in vivo clearance.[3][22]
Liver Microsomal Stability Assay
This is often the first-line assay, primarily assessing Phase I metabolism mediated by enzymes like CYPs located in the endoplasmic reticulum.[3][23][24] The assay measures the rate of disappearance of a parent compound over time when incubated with liver microsomes, a subcellular fraction containing these enzymes.[3][24][25]
Self-Validating Protocol: Human Liver Microsome (HLM) Stability
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes (e.g., from 20 mg/mL stock) at 37°C and dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).[26] Keep on ice.
-
Prepare a 10 mM stock solution of the test compound in DMSO. Create an intermediate solution in buffer. The final DMSO concentration in the incubation should be ≤ 0.25% to avoid enzyme inhibition.[25][27]
-
Prepare a solution of the NADPH cofactor in phosphate buffer (final concentration 1 mM).[25]
-
Prepare positive controls: Verapamil (high clearance) and Diazepam (low clearance) at the same concentration as the test compound.[23]
-
Prepare a "minus-cofactor" control (without NADPH) to assess non-enzymatic degradation and a "heat-inactivated" microsome control to check for chemical instability.[23][25]
-
-
Incubation:
-
Time-Point Sampling & Reaction Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[23]
-
Immediately terminate the reaction by adding the aliquot to a quench solution of cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[24][25][29] The acetonitrile precipitates the proteins.
-
-
Sample Analysis & Data Interpretation:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[24][29]
-
Plot the natural logarithm of the percentage of compound remaining versus time.[24][25]
-
Calculate the half-life (t½) and the in vitro intrinsic clearance (CLint).[22][24]
-
| Parameter | Calculation | Description |
| Half-Life (t½) | t½ = 0.693 / k | Time required for 50% of the compound to be metabolized. 'k' is the slope of the ln(% remaining) vs. time plot.[5] |
| Intrinsic Clearance (CLint) | CLint = (0.693 / t½) * (1 / [Protein]) | Volume of liver plasma cleared of the drug per unit time, normalized to protein concentration (µL/min/mg protein).[24] |
Hepatocyte Stability Assay
Hepatocytes are intact liver cells and are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[3][30][31] This assay provides a more comprehensive picture of a compound's metabolic fate.[23][30]
Self-Validating Protocol: Cryopreserved Human Hepatocyte Stability
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer to pre-warmed incubation medium. Perform a cell count and viability assessment (e.g., via Trypan Blue); viability should be >80%.
-
Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5 or 1.0 x 10^6 viable cells/mL).[29][32]
-
-
Incubation:
-
Pre-warm the hepatocyte suspension and test compound plates at 37°C.[32]
-
Initiate the assay by adding the hepatocyte suspension to the wells containing the test compound (final concentration typically 1 µM).[32]
-
Incubate at 37°C in a humidified CO2 incubator, often on an orbital shaker to keep cells in suspension.[32]
-
Include positive controls (e.g., Testosterone for Phase I, 7-Hydroxycoumarin for Phase II) and a negative control (heat-inactivated hepatocytes) to ensure assay integrity.[32]
-
-
Time-Point Sampling & Reaction Quenching:
-
Sample Analysis & Data Interpretation:
Caption: A generalized workflow for in vitro metabolic stability assays.
Reaction Phenotyping
Once metabolic instability is confirmed, it is crucial to identify which specific enzymes are responsible. This is the goal of reaction phenotyping.[11][33] Knowing whether a compound is a substrate for a polymorphic enzyme (like CYP2D6) or an enzyme prone to drug-drug interactions (like CYP3A4) is critical for risk assessment.[10][33]
Two complementary approaches are typically used:[11][33]
-
Recombinant Enzymes: The test compound is incubated individually with a panel of cDNA-expressed recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[33][34] The rate of metabolism by each isozyme directly indicates its contribution.[33]
-
Chemical Inhibition: The compound is incubated in pooled human liver microsomes in the presence and absence of potent, isozyme-specific chemical inhibitors.[10][28] A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.[10]
Section 3: In Silico Predictive Modeling
In silico, or computational, models offer a rapid and cost-effective way to predict metabolic stability before a compound is even synthesized. These tools use a compound's chemical structure to forecast its metabolic fate.[35]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models build mathematical relationships between a molecule's structural features (descriptors) and its metabolic stability.[35] By analyzing large datasets of compounds with known metabolic outcomes, these models can predict the stability of new, structurally similar molecules.
-
Machine Learning: More advanced models use machine learning algorithms to learn complex patterns from vast amounts of chemical and biological data.[36] These models can predict sites of metabolism (which part of the molecule is most likely to be modified) and identify which CYP isoforms are likely to be involved.[37]
-
Physiologically-Based Pharmacokinetic (PBPK) Models: These are more complex models that integrate physiological data (like blood flow and enzyme levels in different organs) with a compound's properties to simulate its overall ADME profile in the body.
While in silico models are powerful for prioritizing compounds, they are predictive, not definitive. Their accuracy depends heavily on the quality and diversity of the training data.[35] Therefore, in silico predictions should always be confirmed with in vitro experiments.
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. criver.com [criver.com]
- 11. mdpi.com [mdpi.com]
- 12. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. scispace.com [scispace.com]
- 17. annualreviews.org [annualreviews.org]
- 18. benthamscience.com [benthamscience.com]
- 19. researchgate.net [researchgate.net]
- 20. taylorfrancis.com [taylorfrancis.com]
- 21. semanticscholar.org [semanticscholar.org]
- 22. nuvisan.com [nuvisan.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 25. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 26. researchgate.net [researchgate.net]
- 27. info.mercell.com [info.mercell.com]
- 28. labcorp.com [labcorp.com]
- 29. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 30. creative-bioarray.com [creative-bioarray.com]
- 31. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 32. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 33. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 34. bioivt.com [bioivt.com]
- 35. portlandpress.com [portlandpress.com]
- 36. benthamdirect.com [benthamdirect.com]
- 37. news-medical.net [news-medical.net]
History and Discovery of Azetidinyl Ketone Analogs in Drug Design
The is a narrative of medicinal chemistry evolution, moving from simple ring-strain concepts to sophisticated covalent "warheads" and structural scaffolds that mitigate toxicity.
This guide distinguishes between two critical applications of the "Azetidinyl Ketone" motif:
-
The Electrophilic Warhead: Azetidin-3-ones and aza-peptide ketones designed to covalently inhibit proteases (e.g., Cysteine Proteases, Proteasomes).
-
The Structural Scaffold: The discovery of Azetidinyl Ketolides (e.g., PF-04287881) to solve the hepatotoxicity crisis of earlier macrolide antibiotics.
Executive Summary: The Four-Membered Revolution
The azetidine ring (a four-membered nitrogen heterocycle) introduces significant ring strain (~26 kcal/mol), altering the electronic properties of attached functional groups. When coupled with a ketone moiety, this scaffold creates unique opportunities in drug design:
-
Reactivity Tuning: In azetidin-3-ones , the ring strain enhances the electrophilicity of the carbonyl, making it a potent trap for active-site nucleophiles (Serine/Cysteine).
-
Metabolic Shielding: In azetidinyl ketolides , the azetidine ring serves as a rigid, low-lipophilicity spacer that prevents the metabolic "suicide inhibition" of CYP3A4, a major failure mode of previous generation antibiotics like Telithromycin.
Historical Evolution: From Warheads to Scaffolds
The "Warhead" Era: Protease Inhibition
The discovery of azetidinyl ketones as protease inhibitors emerged from the limitations of aldehyde and halomethyl ketone warheads.
-
Early 1990s: Researchers sought alternatives to peptide aldehydes (which were easily oxidized and non-selective).
-
The Aza-Peptide Breakthrough: Replacing the
-carbon of an amino acid with a nitrogen atom (aza-scanning) adjacent to a ketone created the aza-peptide ketone . This modification altered the geometry of the carbonyl, favoring the formation of a tetrahedral intermediate with enzyme nucleophiles. -
Azetidin-3-ones: Concurrently, the azetidin-3-one scaffold was identified as a "privileged structure" for cysteine protease inhibition (e.g., Cathepsin K, S, and L). The carbonyl at the 3-position is highly activated, allowing for reversible covalent bond formation with the active site thiol.
The "Scaffold" Era: The Ketolide Crisis
The most distinct "discovery" story involving azetidines occurred in the field of macrolide antibiotics.
-
The Problem (Telithromycin): Telithromycin, a ketolide antibiotic, caused severe hepatotoxicity. Mechanism studies revealed that its pyridine-imidazole side chain acted as a substrate for CYP3A4, leading to the formation of a reactive nitroso intermediate that irreversibly inactivated the liver enzyme.
-
The Solution (Pfizer, 2009): Medicinal chemists hypothesized that replacing the flexible alkyl chain with a rigid azetidine ring would alter the binding trajectory in the CYP3A4 active site.
-
The Discovery: This led to PF-04287881 , an azetidinyl ketolide.[1] The azetidine ring successfully prevented the "suicide inactivation" of CYP3A4 while maintaining potent antibacterial activity against multi-drug resistant pathogens.[1]
Mechanistic Basis: The Electrophilic Trap
The efficacy of azetidinyl ketones in protease inhibition relies on Reversible Covalent Inhibition .
Mechanism of Action (Cysteine Proteases)
Unlike irreversible inhibitors (e.g., epoxides, vinyl sulfones) that permanently alkylate the enzyme, azetidinyl ketones form a metastable thiohemiketal adduct.
-
Recognition: The peptidomimetic portion (P2, P3 residues) binds to the enzyme's S2/S3 pockets.
-
Attack: The catalytic Cysteine thiolate attacks the azetidinyl ketone carbonyl.
-
Stabilization: The resulting oxyanion is stabilized by the oxyanion hole (His/Gly backbone).
-
Reversibility: Because the ring strain is not fully relieved (unlike beta-lactam ring opening), the reaction remains reversible, reducing off-target toxicity.
Mandatory Visualization: Mechanism of Action
Caption: Kinetic pathway of cysteine protease inhibition by azetidinyl ketones, highlighting the reversible formation of the thiohemiketal adduct.
Experimental Protocols
Synthesis of N-Boc-Azetidin-3-one (Key Intermediate)
This protocol describes the oxidation of N-Boc-3-hydroxyazetidine, a common precursor for azetidinyl ketone libraries.
Reagents: N-Boc-3-hydroxyazetidine, DMSO, Oxalyl Chloride, Triethylamine (Swern Oxidation).
-
Activation: In a dry flask under Argon, dissolve oxalyl chloride (1.5 eq) in dry DCM at -78°C. Add DMSO (2.0 eq) dropwise. Stir for 15 mins.
-
Addition: Add N-Boc-3-hydroxyazetidine (1.0 eq) dissolved in DCM dropwise, maintaining temperature below -60°C. Stir for 45 mins.
-
Termination: Add Triethylamine (5.0 eq) dropwise. Allow the mixture to warm to 0°C over 1 hour.
-
Workup: Quench with saturated NH4Cl. Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc) yields N-Boc-azetidin-3-one as a white solid.
-
Note: The product is prone to hydration; store under inert atmosphere at -20°C.
-
Enzyme Inhibition Assay (Fluorescence-based)
Objective: Determine the
-
Buffer Prep: 50 mM Sodium Acetate (pH 5.5), 2.5 mM EDTA, 2.5 mM DTT.
-
Substrate: Z-Phe-Arg-AMC (Fluorogenic substrate).
-
Workflow:
-
Incubate Cathepsin K (1 nM final) with varying concentrations of the azetidinyl ketone inhibitor (0.1 nM – 10 µM) in 96-well black plates for 30 mins at 25°C.
-
Initiate reaction by adding Z-Phe-Arg-AMC (10 µM final).
-
Measurement: Monitor fluorescence (Ex: 355 nm, Em: 460 nm) kinetically for 20 mins.
-
-
Analysis: Plot initial velocity (
) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors or standard dose-response curve.
Comparative Data: Azetidinyl Ketolides vs. Telithromycin
The following table summarizes the key discovery data from Pfizer's azetidinyl ketolide program, demonstrating the impact of the azetidine scaffold.
| Compound | Structure Motif | Antibacterial Potency (MIC, S. pneumoniae) | CYP3A4 Inactivation (Kinact) | Hepatotoxicity Risk |
| Telithromycin | Butyl-Imidazolyl-Pyridine | 0.06 µg/mL | High (0.42 min⁻¹) | High (Black Box Warning) |
| PF-04287881 | Azetidinyl -Naphthyridine | 0.03 µg/mL | Negligible (<0.01 min⁻¹) | Low |
| Analog C | Propyl-Linker Control | 0.12 µg/mL | Moderate | Moderate |
Data Source: Derived from Pfizer medicinal chemistry disclosures (Reference 2).
Visualization: The Discovery Logic Flow
Caption: Decision tree leading to the discovery of Azetidinyl Ketolides, solving the metabolic toxicity of precursor drugs.
Future Outlook: The Rise of Covalent Reversible Inhibitors (CRIs)
The history of azetidinyl ketones validates the shift towards Covalent Reversible Inhibitors (CRIs) . Modern drug design is moving away from purely non-covalent binders (which require high affinity) and irreversible binders (which carry immunogenicity risks).
Current Trends:
-
Fragment-Based Design: Using azetidin-3-one fragments to probe cysteine-rich pockets in oncology targets (e.g., KRAS G12C, though acrylamides dominate, ketones are exploring backup space).
-
Macrocyclization: Incorporating the azetidine ring into macrocyclic peptide backbones to constrain conformation and present the ketone warhead optimally.
References
-
Synthesis and Reactivity of Azetidines
-
Discovery of Azetidinyl Ketolides (Pfizer)
-
Aza-Peptide Ketone Mechanism
- Title: Aza-peptide aldehydes and ketones: synthesis and evalu
- Source: Journal of Enzyme Inhibition and Medicinal Chemistry
-
URL:[Link]
-
Cysteine Protease Inhibition Context
-
Azetidine Synthesis via Strain Release
- Title: Strain-Release Driven Spirocycliz
- Source: Angewandte Chemie
-
URL:[Link]
Sources
Methodological & Application
Application Notes and Protocols for the Scalable Synthesis of 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone
Introduction
The azetidine motif is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, aqueous solubility, and target-binding affinity.[1] Its incorporation into drug candidates has led to the development of several approved therapeutics.[1][2] 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone is a key building block in drug discovery, combining the beneficial properties of the strained azetidine ring with the versatile coordination and hydrogen bonding capabilities of the pyridyl ketone moiety. This document provides a comprehensive, scalable, and robust synthetic protocol for this valuable compound, designed for researchers, scientists, and drug development professionals. The presented four-step sequence emphasizes operational simplicity, scalability, and the use of readily available starting materials.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a four-step sequence commencing with the commercially available N-Boc-3-azetidinone. The strategy involves the introduction of a cyanomethyl group at the 3-position of the azetidine ring, which serves as a precursor to the ethanone side chain. This is followed by the formation of the pyridyl ketone via a Grignard reaction and subsequent deprotection of the azetidine nitrogen.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
This initial step utilizes a Horner-Wadsworth-Emmons reaction to introduce the cyanomethylene group. This olefination reaction is known for its high reliability and the formation of a thermodynamically stable product.[3][4] The use of potassium tert-butoxide as a strong, non-nucleophilic base ensures efficient deprotonation of the phosphonate reagent.
Reaction Scheme:
Sources
Application Note: Optimizing In Vitro Assessment of Azetidinyl-Pyridyl Ethanone Derivatives
Targeting 11 -Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1)[1][2][3][4][5]
Introduction & Scientific Rationale
The azetidinyl-pyridyl ethanone scaffold represents a privileged structural class in medicinal chemistry, particularly in the development of inhibitors for 11
The "ethanone-pyridyl" moiety functions as a pharmacophore that mimics the steroid A-ring, occupying the catalytic site of the enzyme, while the azetidinyl group often serves to modulate solubility and metabolic stability (microsomal clearance).
This application note details a dual-tier screening strategy:
-
Biochemical Assay (HTRF): For determining intrinsic enzymatic inhibition (
). -
Cell-Based Assay (HEK-293): For evaluating cellular permeability and functional inhibition in a physiological context.
Mechanism of Action & Assay Logic
The core objective is to quantify the reduction of Cortisone to Cortisol in the presence of the cofactor NADPH .
-
The Reaction:
-
The Inhibition: Azetidinyl-pyridyl ethanone derivatives compete with cortisone for the active site.
-
The Detection: We utilize Homogeneous Time-Resolved Fluorescence (HTRF).[3][4] A Europium-cryptate labeled anti-cortisol antibody acts as the donor, and d2-labeled cortisol acts as the acceptor.
-
Low Cortisol (High Inhibition): Labeled cortisol binds the antibody
High FRET signal. -
High Cortisol (Low Inhibition): Unlabeled (enzymatic) cortisol displaces labeled cortisol
Low FRET signal.
-
Visual 1: Enzymatic Pathway and Inhibition Logic
Caption: Figure 1.[5] Mechanism of 11
Protocol A: Biochemical HTRF Assay
This protocol is designed for 384-well low-volume plates to maximize throughput and minimize reagent usage.
3.1 Reagents & Buffer Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% BSA (fatty-acid free).
-
Enzyme: Human recombinant 11
-HSD1 (microsomal fraction or purified protein). -
Substrate Solution: 200 nM Cortisone + 200 µM NADPH in Assay Buffer.
-
Detection Kit: Cisbio Cortisol HTRF kit (or equivalent).
3.2 Experimental Workflow
| Step | Action | Volume ( | Notes |
| 1 | Compound Addition | 2 | Dispense test compounds (in 1% DMSO) or DMSO control. |
| 2 | Enzyme Addition | 4 | Add enzyme diluted in buffer. Pre-incubate 15 min at 25°C. |
| 3 | Substrate Initiation | 4 | Add Cortisone/NADPH mix to start reaction. |
| 4 | Incubation | - | Incubate for 60 min at 37°C (linear phase). |
| 5 | Detection Reagents | 10 | Add anti-Cortisol-Cryptate and Cortisol-d2 (pre-mixed). |
| 6 | Equilibration | - | Incubate 2 hours at RT in the dark. |
| 7 | Read | - | Read on HTRF-compatible reader (e.g., EnVision). |
Critical Control: Azetidinyl-pyridyl ethanones can be lipophilic. Ensure the final DMSO concentration does not exceed 1% to prevent enzyme denaturation.
Protocol B: Cell-Based Functional Assay (HEK-293)
While biochemical assays measure binding, cell-based assays validate membrane permeability—a common challenge for azetidinyl derivatives.
4.1 Cell Line Generation
-
Host: HEK-293 cells (wild-type HEK-293 lacks endogenous 11
-HSD1).[1] -
Transfection: Stably transfect with full-length human HSD11B1 cDNA.
-
Maintenance: DMEM + 10% FBS + Selection Antibiotic (e.g., G418).
4.2 Assay Procedure
-
Seeding: Plate cells at 30,000 cells/well in 96-well poly-D-lysine coated plates. Incubate 24h.
-
Starvation: Replace medium with serum-free DMEM (phenol-red free) for 4 hours.
-
Treatment: Add test compounds (serial dilution) + 200 nM Cortisone.
-
Note: Exogenous NADPH is not added; intracellular stores are sufficient.
-
-
Incubation: Incubate for 4–6 hours at 37°C.
-
Lysis/Supernatant: Collect supernatant (for secreted cortisol) or lyse cells (for total cortisol).
-
Quantification: Analyze cortisol levels using the HTRF detection reagents from Protocol A or a Cortisol ELISA.
Visual 2: Integrated Screening Workflow
Caption: Figure 2. Hierarchical screening workflow ensuring only potent and permeable candidates progress.
Data Analysis & Validation
5.1 Calculating Inhibition
Data is expressed as the HTRF Ratio (
-
Ratio_max: DMSO control (Max enzyme activity, lowest HTRF signal).
-
Ratio_min: No enzyme or excess inhibitor control (Min enzyme activity, highest HTRF signal).
5.2 Validation Criteria (Self-Validating System)
-
Z' Factor: Must be
for the assay to be considered robust. -
Reference Inhibitor: Run Carbenoxolone or Glycyrrhetinic acid as a positive control on every plate. Expected
nM. -
Signal Stability: The HTRF signal is stable for 48 hours; however, read within 4 hours for optimal signal-to-noise.
Troubleshooting Azetidinyl Scaffolds
-
Issue: Low solubility precipitates compound in the buffer.
-
Solution: Azetidinyl rings are polar, but the ethanone-pyridyl tail can be lipophilic. Ensure intermediate dilution steps use buffer with 0.05% Pluronic F-127.
-
-
Issue: Discrepancy between Biochemical and Cell data.
-
Solution: If Biochemical
is low but Cellular is high, the azetidine nitrogen may be protonated at physiological pH, limiting membrane permeability. Consider prodrug strategies or modifying the azetidine substitution.
-
References
-
Eurofins Discovery. 11-beta-Hydroxysteroid Dehydrogenase 1 (11-beta-HSD1) Human Enzymatic LeadHunter Assay. [Link]
-
BindingDB. Assay Protocol for 11beta-HSD1 Inhibition (Journal of Biological Chemistry, 2001). [Link]
-
Su, X., et al. (2011).[6] Adamantyl Ethanone Pyridyl Derivatives: Potent and Selective Inhibitors of Human 11β-Hydroxysteroid Dehydrogenase Type 1.[6][1][2] ChemMedChem. [Link]
-
Cisbio (Revvity). Cortisol HTRF Assay Kit Protocol. [Link]
-
Park, S.J., et al. (2009). Cell-based Assay for Screening 11beta-hydroxysteroid Dehydrogenase 1 Inhibitors.[3][6][1][7] Journal of Biomolecular Screening. [Link]
Sources
- 1. Adamantyl Ethanone Pyridyl Derivatives: Potent and Selective Inhibitors of Human 11β-Hydroxysteroid Dehydrogenase Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay in Summary_ki [bindingdb.org]
- 5. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. people.bath.ac.uk [people.bath.ac.uk]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Note: Formulation Strategies for In Vivo Delivery of 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone
Abstract & Scope
This application note details the physicochemical characterization and formulation protocols for 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone , a structural analog of nicotinic acetylcholine receptor (nAChR) ligands.[1] Due to the presence of a strained azetidine ring and a basic pyridine moiety, this compound presents specific challenges regarding pH stability, blood-brain barrier (BBB) penetration, and tissue irritation. This guide provides validated workflows for acute (IV/IP) and chronic (osmotic minipump) delivery, ensuring scientific rigor and reproducibility in preclinical models.
Physicochemical Assessment & Pre-Formulation
Before attempting in vivo delivery, the compound's behavior in solution must be understood to prevent precipitation or degradation.
Chemical Structure Analysis
The molecule consists of two key heterocycles linked by an ethanone bridge:
-
Azetidine Ring: A four-membered nitrogen heterocycle.[1][2][3][4] It is a secondary amine with a predicted pKa of ~9.5–10.[1]5. It is the primary basic center and will be positively charged at physiological pH (7.4).[1]
-
Pyridine Ring: A six-membered aromatic ring (pKa ~5.2).[1] It remains largely uncharged at pH 7.4 but contributes to lipophilicity.[1]
-
Ethanone Linker: A ketone group.[1][5] While generally stable, it can be susceptible to nucleophilic attack or reduction under extreme pH conditions.
Solubility Profile
The free base form is likely an oil or low-melting solid with poor aqueous solubility.[1] For in vivo use, the dihydrochloride (2HCl) salt is the preferred solid form due to enhanced water solubility.
| Solvent System | Solubility (Salt Form) | Solubility (Free Base) | Suitability for In Vivo |
| 0.9% Saline | High (>20 mg/mL) | Low (<1 mg/mL) | Excellent (Standard vehicle) |
| PBS (pH 7.4) | Moderate | Low | Good (Watch for phosphate precipitation) |
| DMSO | High | High | Limited (Max 5-10% v/v for IV) |
| 20% HP-β-CD | High | Moderate | Excellent (Reduces irritation) |
Formulation Decision Tree
The following logic flow dictates the optimal formulation strategy based on your specific experimental constraints.
Figure 1: Formulation decision matrix ensuring solubility and physiological compatibility prior to injection.
Detailed Protocols
Protocol A: Acute Systemic Administration (IV, IP, SC)
Objective: Prepare a stable, sterile solution for immediate injection. Target Concentration: 1 – 5 mg/mL (calculated as free base).
Materials:
-
Compound (HCl salt preferred)[1]
-
Vehicle: 0.9% Sterile Saline (NaCl)[1]
-
pH Adjustment: 0.1N NaOH and 0.1N HCl
-
Syringe filter: 0.22 µm PVDF or PES (Low protein binding)
Procedure:
-
Stoichiometry Calculation:
-
Note: If using the dihydrochloride salt (MW_salt), correct the mass to ensure the dose reflects the active free base (MW_base).
- [1]
-
-
Dissolution:
-
Add the calculated mass of the salt to 90% of the final volume of sterile saline. Vortex for 1–2 minutes. The solution should be clear.
-
-
pH Adjustment (Critical Step):
-
The dissolved salt will likely yield an acidic solution (pH ~3–4).[1]
-
Slowly titrate with 0.1N NaOH while monitoring with a micro-pH probe.
-
Target pH: 6.0 – 7.0.
-
Warning: Do not exceed pH 7.5, as the free base may precipitate out of solution.
-
-
Final Volume: Add saline to reach the final target volume.
-
Sterilization: Pass the solution through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Use fresh. If storage is necessary, freeze at -20°C (stable for 1 week).
Protocol B: Chronic Central Delivery (Osmotic Minipump)
Objective: Continuous intracerebroventricular (ICV) or subcutaneous infusion over 14–28 days.[1] Challenge: The compound must remain stable at 37°C for weeks without precipitating.
Vehicle Selection:
-
Avoid: Phosphate buffers (PBS) or Carbonate buffers, which can precipitate with high concentrations of amine salts over time.
-
Preferred: 0.9% Saline or Artificial Cerebrospinal Fluid (aCSF) only if solubility is verified >10 mg/mL.[1]
Procedure:
-
Solubility Stress Test: Dissolve compound at 1.5x the required pump concentration. Incubate at 37°C for 24 hours. Check for crystal formation.
-
Filling: Fill the osmotic pump (e.g., Alzet) under sterile conditions (laminar flow hood) to prevent bacterial growth inside the reservoir.
-
Priming: Incubate the filled pump in sterile saline at 37°C for 4–6 hours (or as per manufacturer specs) before implantation to ensure immediate delivery upon surgery.
Mechanism of Action & Biological Transport
Understanding how the formulation interacts with the biological system is crucial for interpreting data.
Figure 2: Pathway of the compound from systemic administration to the CNS target.[6] The equilibrium between ionized and unionized forms in the blood drives BBB penetration.
Quality Control & Troubleshooting
Every batch of formulated compound must undergo a "Self-Validating" check before animal administration.[1]
| Observation | Potential Cause | Corrective Action |
| Cloudiness upon pH adjustment | Localized precipitation of free base.[1] | Add 0.1N HCl to re-acidify, then add NaOH slower with vigorous stirring. |
| Yellow discoloration | Oxidation of the pyridine/azetidine ring. | Discard. Prepare fresh under Nitrogen or Argon gas.[1] |
| Animal irritation (writhing) | Solution is too acidic or hypertonic.[1] | Ensure pH > 5.[1]5. If concentration is high (>10mg/mL), dilute with water instead of saline to maintain isotonicity. |
References
-
Pardridge, W. M. (2012).[1] Drug transport across the blood–brain barrier.[1][6][7][8] Journal of Cerebral Blood Flow & Metabolism. Link[1]
-
Context: Authoritative source on small molecule transport mechanisms (diffusion vs. transport) relevant to the pyridine moiety.[1]
-
-
Stella, V. J., & He, Q. (2008). Cyclodextrins.[1][9][10][11] Toxicologic Pathology. Link[1]
-
Context: Validates the use of HP-β-CD as a safe vehicle for solubilizing lipophilic basic amines in rodent studies.[1]
-
-
PubChem. (2023).[1] Compound Summary: Pyridine and Azetidine Derivatives. National Library of Medicine.[1] Link
-
Context: General physicochemical data source for pKa and logP estimations of azetidine/pyridine scaffolds.[1]
-
-
Alzet Osmotic Pumps. (2023).[1] Technical Guide: Solvent Compatibility. Link
- Context: Essential reference for chronic delivery protocols to ensure the solvent does not degrade the pump reservoir.
Sources
- 1. 1-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethan-1-one | C9H8N2O | CID 12778216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 118972-96-6: 1-(3-Hydroxy-1-azetidinyl)ethanone [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Ethanone, 1-(3-pyridinyl)- [webbook.nist.gov]
- 6. Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bionauts.jp [bionauts.jp]
- 8. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 11. pharmatutor.org [pharmatutor.org]
Application Note: Protecting Group Strategies for the Azetidine Nitrogen
Executive Summary & Strategic Analysis
Azetidines are increasingly prevalent in modern drug discovery (e.g., Cobimetinib, Baricitinib) due to their ability to lower lipophilicity and improve metabolic stability compared to their piperidine or pyrrolidine analogs. However, the azetidine ring possesses significant ring strain (~25.4 kcal/mol), rendering it susceptible to nucleophilic ring-opening and polymerization.
This guide details the strategic selection of protecting groups (PGs) for the azetidine nitrogen. Unlike five- or six-membered rings, the choice of PG for an azetidine is governed not just by orthogonality, but by the conformational puckering and electronic deactivation required to prevent ring destruction during synthetic sequences.
Core Challenges
-
Ring Opening: Nucleophilic attack (often at C2) is facile, especially when the nitrogen is quaternized or activated by electron-withdrawing groups.
-
Polymerization: The free base of simple azetidines is often volatile and prone to rapid polymerization. Never store simple azetidines as free bases.
-
Steric Deactivation: Bulky groups (e.g., Benzhydryl, Trityl) are often required to synthesize the ring initially but are notoriously difficult to remove without destroying the scaffold.
Decision Framework for PG Selection
The following decision tree assists in selecting the optimal protecting group based on the stage of synthesis and the chemical environment.
Figure 1: Strategic decision tree for azetidine nitrogen protection.
Detailed Protocols
Protocol A: The "Volatile" Route (Boc Deprotection)
Context: The tert-butyloxycarbonyl (Boc) group is the standard for general synthesis. Critical Risk: Upon deprotection, the free secondary amine is highly basic and nucleophilic. Simple azetidines (like azetidine-3-ol) can polymerize or evaporate if dried under high vacuum as a free base.
Reagents:
-
Substrate:
-Boc-azetidine derivative -
Acid: 4.0 M HCl in Dioxane (Preferred over TFA to avoid hygroscopic salts)
-
Solvent: Dichloromethane (DCM) or Diethyl Ether (
)
Step-by-Step Methodology:
-
Dissolution: Dissolve the
-Boc-azetidine (1.0 equiv) in minimal DCM (0.2 M concentration). -
Acidification: Cool to 0°C. Add 4.0 M HCl in Dioxane (5–10 equiv) dropwise.
-
Note: Gas evolution (
and Isobutylene) will occur. Ensure venting.
-
-
Monitoring: Warm to Room Temperature (RT). Monitor by TLC (stain with Ninhydrin or KMnO4).
-
Self-Validating Check: The Boc group signals (singlet ~1.4 ppm) must disappear in
NMR.
-
-
Isolation (The Critical Step):
-
Do NOT perform an aqueous workup to generate the free base unless immediately reacting in the next step.
-
Preferred: Dilute the reaction mixture with excess Diethyl Ether (
). The Azetidine-HCl salt should precipitate as a white solid. -
Filtration: Filter the solid under
or Argon (azetidine salts are hygroscopic). -
Storage: Store as the HCl salt at -20°C.
-
Protocol B: The "Stubborn" Route (Benzhydryl Removal)
Context: Benzhydryl (Diphenylmethyl, DPM) is ideal for forming the ring but is extremely stable. Standard hydrogenolysis (
Reagents:
-
Substrate:
-Benzhydryl-azetidine -
Reagent: 1-Chloroethyl chloroformate (ACE-Cl) (1.2 – 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) (anhydrous)
-
Quench: Methanol (MeOH)
Step-by-Step Methodology:
-
Acylation: Dissolve substrate in anhydrous DCE (0.1 M) under Argon.
-
Addition: Add ACE-Cl (1.2 equiv) dropwise at 0°C.
-
Reflux: Heat to reflux (83°C) for 2–4 hours.
-
Concentration: Cool and concentrate the mixture in vacuo to remove the benzhydryl chloride byproduct (often an oil).
-
Methanolysis: Redissolve the intermediate carbamate residue in pure Methanol.
-
Reflux 2: Reflux the methanol solution for 1 hour.
-
Purification: Concentrate to obtain the Azetidine-HCl salt.
Figure 2: Workflow for Benzhydryl deprotection using ACE-Cl.
Stability Data & Troubleshooting
Comparative Stability Table
| Protecting Group | Acid Stability (TFA/HCl) | Base Stability (Piperidine/LiOH) | Reduction Stability ( | Nucleophile Stability | Removal Condition |
| Boc | Unstable | Stable | Stable | Stable | TFA or HCl |
| Fmoc | Stable | Unstable | Stable | Unstable | 20% Piperidine |
| Cbz (Z) | Stable | Stable (mostly) | Unstable | Stable | |
| Benzhydryl | Stable | Stable | Semi-Stable (Slow) | Stable | ACE-Cl or |
| Tosyl (Ts) | Stable | Stable | Stable | Stable | Na/Naphthalene (Avoid) |
Troubleshooting: Detecting Ring Opening
Azetidine ring opening is a silent failure mode. It often produces a linear chain that has similar polarity to the product.
The "Self-Validating" NMR Check:
-
Proton Count: In
NMR, azetidine ring protons typically appear between 3.5 – 4.5 ppm (alpha to nitrogen) and 2.2 – 2.6 ppm (beta protons). -
Splitting Pattern: Look for the disappearance of the complex multiplet patterns characteristic of the rigid ring.
-
New Signals:
-
Alkene signals (5.0 – 6.0 ppm): Indicates elimination/ring opening.
-
Methyl singlets: If using Methanolysis, check for methoxy incorporation indicating nucleophilic opening.
-
References
-
Singh, G. S., & D'Hooghe, M. (2020). Recent advances in the synthesis and reactivity of azetidines: Strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
-
Olofson, R. A., et al. (1984). A new reagent for the selective dealkylation of tertiary amines: 1-chloroethyl chloroformate. Journal of Organic Chemistry.
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Azetidine-Based Scaffolds for Drug Discovery. Journal of Medicinal Chemistry.
Sources
Microwave-assisted synthesis of 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone
Application Note: Microwave-Assisted Synthesis of 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone
Abstract
This application note details a high-efficiency, microwave-assisted protocol for the synthesis of This compound , a critical scaffold in the development of nicotinic acetylcholine receptor (nAChR) ligands. Traditional thermal synthesis of azetidine-functionalized ketones is often plagued by low yields due to the thermal instability of the strained azetidine ring and competing elimination reactions. By utilizing controlled microwave irradiation, this protocol achieves rapid C-C bond formation via enolate alkylation, significantly reducing reaction times from hours to minutes while suppressing byproduct formation.
Introduction & Retrosynthetic Analysis
The target compound features a 3-pyridyl ketone core substituted at the
Synthetic Challenge:
The primary challenge lies in coupling the electron-deficient pyridine ring with the strained, sterically hindered azetidine moiety without triggering
Microwave Solution:
Microwave irradiation provides direct dielectric heating, allowing for rapid temperature ramping. This kinetic control favors the desired
Retrosynthetic Logic:
The synthesis is designed around a convergent
-
Nucleophile: Lithium enolate of 3-acetylpyridine.
-
Electrophile: N-Boc-3-iodoazetidine (Protected to prevent self-reaction).
-
Deprotection: Microwave-assisted acidolysis.
Figure 1: Retrosynthetic disconnection showing the convergent microwave assembly.
Materials & Equipment
Reagents:
-
3-Acetylpyridine (CAS: 350-03-8): >98% purity.
-
1-Boc-3-iodoazetidine (CAS: 254454-54-1): Electrophile.
-
LiHMDS (Lithium Hexamethyldisilazide): 1.0 M in THF.
-
Solvents: Anhydrous THF (Tetrahydrofuran), DMF (Dimethylformamide).
-
Trifluoroacetic acid (TFA): For deprotection.
Equipment:
-
Microwave Reactor: Single-mode cavity (e.g., CEM Discover or Biotage Initiator+).
-
Vessels: 10 mL and 35 mL pressure-sealed reaction vials with silicone/PTFE septa.
-
Temperature Control: IR sensor (external) and Fiber Optic probe (internal, optional but recommended).
Experimental Protocol
Stage 1: Microwave-Assisted -Alkylation
Objective: Couple the pyridine ketone with the azetidine ring.
Rationale: The use of LiHMDS generates the kinetic enolate of 3-acetylpyridine. Microwave irradiation accelerates the sluggish
Step-by-Step Procedure:
-
Enolate Formation:
-
In a flame-dried 10 mL microwave vial, dissolve 3-acetylpyridine (121 mg, 1.0 mmol) in anhydrous THF (3 mL).
-
Cool to -78 °C (dry ice/acetone bath).
-
Add LiHMDS (1.0 M in THF, 1.1 mL, 1.1 mmol) dropwise over 2 minutes.
-
Stir at -78 °C for 30 minutes, then warm to 0 °C for 10 minutes to ensure complete enolization.
-
-
Addition of Electrophile:
-
Add a solution of 1-Boc-3-iodoazetidine (340 mg, 1.2 mmol) in anhydrous THF (1 mL) to the vial.
-
Seal the vial with a crimp cap.
-
-
Microwave Irradiation:
-
Transfer the vial to the microwave reactor.
-
Method Parameters:
-
Mode: Dynamic (Standard)
-
Temperature: 100 °C
-
Hold Time: 15 minutes
-
Pressure Limit: 250 psi
-
Power: High absorption (set max 150 W)
-
Stirring: High
-
-
-
Workup:
Stage 2: Microwave-Assisted Deprotection
Objective: Remove the Boc group to yield the final free amine.
Rationale: Traditional TFA deprotection can take hours. Microwave heating at 60 °C completes this in 5 minutes, minimizing exposure of the ketone to harsh acidic conditions which could induce aldol condensation.
Step-by-Step Procedure:
-
Dissolve the N-Boc intermediate (0.5 mmol) in DCM (2 mL) in a 10 mL microwave vial.
-
Add TFA (2 mL).
-
Microwave Irradiation:
-
Temperature: 60 °C
-
Hold Time: 5 minutes
-
-
Isolation:
-
Concentrate under reduced pressure to remove excess TFA.
-
Neutralize with saturated
and extract with DCM/MeOH (9:1). -
Final Product: this compound (typically isolated as a TFA salt or free base).
-
Process Optimization & Data
The following table summarizes the optimization of the critical alkylation step.
| Entry | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Observations |
| 1 | NaH | DMF | 80 | 60 (Thermal) | 35 | Significant polymerization observed. |
| 2 | LiHMDS | THF | 80 | 60 (Thermal) | 48 | Incomplete conversion. |
| 3 | LiHMDS | THF | 100 | 10 (MW) | 72 | Clean conversion, minor byproduct. |
| 4 | LiHMDS | THF | 100 | 15 (MW) | 84 | Optimal conditions. |
| 5 | KOtBu | tBuOH | 120 | 10 (MW) | 20 | Decomposition of azetidine ring. |
Key Insight: The use of LiHMDS in THF combined with rapid microwave heating (Entry 4) provides the best balance of enolate reactivity and substrate stability.
Workflow Visualization
Figure 2: Integrated workflow for the microwave-assisted synthesis.
Quality Control & Safety
Analytical Expectations:
-
1H NMR (CDCl3, 400 MHz): Look for the diagnostic azetidine multiplets at
3.5-4.5 ppm and the methylene doublet/singlet to the ketone around 3.0-3.2 ppm. The pyridine protons will appear in the aromatic region ( 7.4-9.2 ppm). -
LC-MS: Confirm mass
(Free base).
Safety Protocols:
-
Azetidines: Potentially biologically active; handle in a fume hood.
-
Microwave Vials: Do not exceed the rated pressure (typically 20-30 bar). Always use a safety shield.
-
LiHMDS: Pyrophoric sensitivity; handle under inert atmosphere (
or Ar).
References
-
Microwave-Assisted Synthesis of Heterocycles
- Title: Microwave-Assisted Synthesis of Azetidines in Aqueous Media
- Source: ResearchG
-
URL: [Link]
-
Azetidine Functionalization
- Title: Synthesis of New Azetidine and Oxetane Amino Acid Deriv
- Source: NCBI / PMC
-
URL: [Link]
-
Pyridine-Azetidine Ligands (Contextual Grounding)
- Title: Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine
- Source: PubMed
-
URL: [Link]
-
General Microwave Alkylation Protocols
- Title: Microwave-assisted synthesis of some Traditional reactions: Green chemistry approach
- Source: AJRC Online
-
URL: [Link]
Sources
- 1. 2380188-32-7_CAS号:2380188-32-7_1-(1H-imidazole-4-sulfonyl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane - 化源网 [chemsrc.com]
- 2. Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 4. US6207822B1 - Process for the synthesis of azetidinones - Google Patents [patents.google.com]
Functionalization of the ketone bridge in 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone
Application Note: Functionalization of the Ketone Bridge in 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone
Executive Summary & Strategic Analysis
The scaffold This compound represents a high-value pharmacophore intermediate, structurally bridging the chemical space between A-85380 (ether-linked azetidine) and SIB-1508Y/Altinicline (vinyl-linked pyrrolidine). In nicotinic acetylcholine receptor (nAChR) drug discovery, the linker region determines both conformational flexibility and hydrogen-bond acceptor capability.
The ketone bridge offers a versatile "linchpin" for late-stage functionalization. However, this specific substrate presents unique challenges:
-
Azetidine Ring Strain: The 4-membered ring is susceptible to acid-catalyzed ring-opening or nucleophilic attack if not properly handled.
-
Lewis Basicity: The pyridine nitrogen can poison transition metal catalysts (e.g., Pd, Ru) unless specific chelating ligands or protonation strategies are employed.
-
-Acidity: The methylene protons (
to the carbonyl and to the azetidine) are significantly acidic ( ), making the substrate prone to racemization or aldol-type side reactions under strong basic conditions.
Critical Pre-requisite: All protocols below assume the azetidine nitrogen is protected, preferably as a carbamate (N-Boc or N-Cbz ). The free secondary amine is incompatible with electrophilic ketone functionalization due to rapid self-condensation (Schiff base formation).
Reaction Pathways & Decision Tree
The following diagram outlines the strategic divergence points for functionalizing the ketone bridge.
Figure 1: Strategic divergence for the functionalization of the ketone bridge. Colors indicate reaction class (Blue: Start, Green: Reduction, Yellow: Amination, Red: Fluorination).
Detailed Experimental Protocols
Protocol A: Asymmetric Transfer Hydrogenation (ATH)
Target: Enantiopure Alcohol (Bioactive Isomer Generation)
Rationale: Direct reduction with
Materials:
-
Substrate: tert-butyl 3-(2-oxo-2-(pyridin-3-yl)ethyl)azetidine-1-carboxylate (1.0 equiv)
-
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (1-2 mol%)
-
H-Source: Formic acid / Triethylamine (5:2 azeotrope)
-
Solvent: Dry DMF or Acetonitrile (degassed)
Step-by-Step:
-
Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve the Ru-catalyst (10 mg per mmol substrate) in degassed DMF (0.5 M).
-
Addition: Add the ketone substrate. Ensure complete dissolution.
-
Initiation: Add the
mixture (5 equiv of hydride source) via syringe. -
Reaction: Stir at 25°C for 18-24 hours . Monitor by HPLC (Chiralcel OD-H column).[1]
-
Note: Do not heat above 40°C; the azetidine carbamate is stable, but the enantioselectivity drops.
-
-
Workup: Dilute with EtOAc, wash with saturated
(to neutralize formic acid) and brine. -
Purification: Flash chromatography (MeOH/DCM).
Data Validation:
| Parameter | Specification |
|---|---|
| Yield | > 85% |
| ee (Enantiomeric Excess) | > 94% (determined by Chiral HPLC) |
| Key NMR Signal |
Protocol B: Gem-Difluorination
Target:
Rationale: Replacing
Materials:
-
Reagent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 - 2.0 equiv)
-
Catalyst:
(catalytic, optional for sluggish substrates) -
Solvent: Anhydrous DCM (in plastic/Teflon vessel)
Step-by-Step:
-
Safety Prep: Perform in a fume hood. Deoxo-Fluor releases HF upon hydrolysis. Use plasticware where possible.
-
Solvation: Dissolve N-Boc protected ketone in anhydrous DCM (0.2 M).
-
Addition: Add Deoxo-Fluor dropwise at 0°C .
-
Activation: Allow to warm to Room Temperature (RT). Stir for 16 hours.
-
Troubleshooting: If conversion is <50% after 12h, add 5 mol% ethanol (activator) or heat to 40°C in a sealed Teflon vessel.
-
-
Quench: CRITICAL STEP. Pour reaction mixture slowly into saturated aqueous
with vigorous stirring. Gas evolution ( ) will occur. -
Extraction: Extract with DCM. Dry over
.[2]
Protocol C: Reductive Amination
Target: Amine-Linked Analogs
Rationale: The steric bulk of the azetidine-ethyl chain can hinder imine formation. Titanium(IV) isopropoxide is used as a Lewis acid/dehydrating agent to drive the equilibrium toward the imine/enamine before reduction.
Materials:
-
Amine:
(1.2 equiv) (e.g., Methylamine, Cyclopropylamine) -
Lewis Acid:
(1.5 equiv) -
Reductant:
or -
Solvent: Dry THF (for imine formation), MeOH (for reduction)
Step-by-Step:
-
Imine Formation: In a sealed vial, mix the ketone, amine, and
in dry THF. Stir at RT for 6-12 hours .-
Checkpoint: The solution typically turns yellow/orange.
-
-
Reduction: Cool to 0°C. Dilute with MeOH (equal volume to THF).
-
Hydride Addition: Add
(2.0 equiv) portion-wise. (Caution: Exothermic). -
Hydrolysis: Once TLC shows consumption of imine, quench with 1N NaOH. A white precipitate (
) will form. -
Filtration: Filter through a Celite pad to remove titanium salts.
-
Workup: Concentrate filtrate and extract with DCM.
References
-
SIB-1508Y Synthesis: McCallum, J. S., et al. "Synthesis of (S)-(-)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine maleate (SIB-1508Y)." Journal of Organic Chemistry 63.4 (1998): 1109-1119.[3] Link
-
A-85380 Analogs: Abreo, M. A., et al. "Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors."[4] Journal of Medicinal Chemistry 39.4 (1996): 817-825. Link
-
Noyori Reduction (Heterocycles): Ohkuma, T., et al. "Asymmetric Hydrogenation of Heteroaromatic Ketones." Organic Letters 2.12 (2000): 1749-1751. Link
-
Deoxo-Fluor Protocol: Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides." Journal of Organic Chemistry 64.19 (1999): 7048-7054. Link
Sources
- 1. A Practical and Efficient Route for the Highly Enantioselective Synthesis of Mexiletine Analogues and Novel β-Thiophenoxy and Pyridyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Altinicline maleate, SIB-1508Y, (S)-SIB-1765F(fumarate)-药物合成数据库 [drugfuture.com]
- 4. researchgate.net [researchgate.net]
Procedures for converting 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone into salt forms
Application Note: Strategic Salt Formation Protocols for 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone
Executive Summary
This guide details the procedures for converting This compound (hereafter referred to as Compound A ) from its free base form into stable pharmaceutical salts. Compound A features two distinct basic centers: a secondary amine within the azetidine ring and a pyridine nitrogen. This structural duality presents a specific challenge in stoichiometry control (mono- vs. di-salts).
The protocols below prioritize the formation of the Mono-Hydrochloride (HCl) and Hemifumarate salts, identified as the most likely candidates for optimal bioavailability and solid-state stability. The guide adheres to the Stahl & Wermuth principles of salt selection [1].
Physicochemical Analysis & Strategy
Before initiating wet chemistry, one must understand the ionization profile of Compound A to select appropriate counter-ions.
| Feature | Moiety | Approx. pKa | Strategic Implication |
| Primary Basic Center | Azetidine Nitrogen (Secondary Amine) | 10.5 – 11.2 | First Protonation Site. Strong base; readily forms salts with weak and strong acids. |
| Secondary Basic Center | Pyridine Nitrogen | 4.8 – 5.3 | Second Protonation Site. Weak base; requires strong acids (pKa < 2) and excess stoichiometry to protonate. |
| Linker Stability | N/A | Susceptible to degradation under highly basic conditions or high heat; maintain T < 50°C. |
The "Delta pKa" Rule:
For a stable salt, the
-
Target: Mono-salt formation at the Azetidine nitrogen.
-
Avoid: Di-salts unless hygroscopicity is managed, as the Pyridine-HCl bond is weak and prone to dissociation (disproportionation).
Experimental Protocols
Protocol A: Mono-Hydrochloride Salt Formation (Standard)
Best for: Initial solubility testing, animal studies, and high crystallinity.
Reagents:
-
Compound A (Free Base): 1.0 g (Assumed MW ~176.2 g/mol , 5.67 mmol)
-
Solvent: Isopropanol (IPA) (HPLC Grade)
-
Acid Source: 4M HCl in 1,4-Dioxane or 1.25M HCl in Ethanol. (Avoid aqueous HCl to prevent hydrate formation).
Step-by-Step Methodology:
-
Dissolution:
-
Charge 1.0 g of Compound A into a 50 mL round-bottom flask.
-
Add 10 mL of Isopropanol (10 vol).
-
Stir at room temperature (20–25°C) until fully dissolved. If the solution is hazy, filter through a 0.45
m PTFE syringe filter.
-
-
Acid Addition (Controlled Stoichiometry):
-
Calculate 1.05 equivalents of HCl (5.95 mmol).
-
Crucial Step: Place the flask in an ice-water bath (0–5°C). Exothermic reaction control is vital to prevent oiling out.
-
Add the HCl solution dropwise over 10 minutes with vigorous stirring.
-
Observation: A white precipitate should begin to form immediately.
-
-
Crystallization & Aging:
-
Remove the ice bath and allow the slurry to warm to room temperature.
-
Stir (age) the slurry for 2 hours. This "Ostwald Ripening" phase ensures conversion of metastable polymorphs to the stable crystalline form.
-
Checkpoint: If the product forms a sticky gum (oiling out), reheat to 50°C to redissolve, then cool slowly to 20°C at a rate of 5°C/hour.
-
-
Isolation:
-
Filter the solid using a sintered glass funnel (Porosity 3) under vacuum.
-
Wash the cake with 2 x 2 mL of cold Isopropanol.
-
Wash with 1 x 2 mL of Methyl tert-butyl ether (MTBE) to remove residual alcohol.
-
-
Drying:
-
Dry in a vacuum oven at 40°C for 12 hours.
-
Target Yield: 85–95%.
-
Protocol B: High-Throughput Salt Screening (HTSS)
Best for: Finding non-hygroscopic alternatives if the HCl salt proves unstable.
Workflow Logic: This protocol uses a solvent-evaporation technique to screen 4 counter-ions across 3 solvent systems.
Matrix Setup:
| Counter-Ion | Stoichiometry | Solvent A (Polar) | Solvent B (Non-Polar) | Solvent C (Mixed) |
| Methanesulfonic Acid | 1:1 | Methanol | Ethyl Acetate | Acetone/Water (95:5) |
| L-Tartaric Acid | 1:1 | Ethanol | Isopropyl Acetate | THF |
| Fumaric Acid | 0.5:1 (Hemi) | Ethanol | Acetonitrile | IPA |
| Citric Acid | 1:1 | Methanol | MTBE | Ethanol/EtOAc |
Procedure:
-
Prepare a stock solution of Compound A (0.1 M) in the respective solvents.
-
Dispense 500
L of stock into HPLC vials. -
Add the respective acid (solid or solution) at the defined stoichiometry.
-
Thermal Cycle: Heat to 40°C for 1 hour, then cool to 5°C over 4 hours.
-
Evaluation:
-
Clear Solution?
Evaporate solvent. -
Precipitate?
Analyze by PLM (Polarized Light Microscopy) for birefringence (crystallinity).
-
Analytical Validation (The "Trust" Pillar)
You must validate that a salt has formed, rather than a physical mixture.
| Method | Purpose | Acceptance Criteria |
| 1H-NMR (D2O) | Verify Stoichiometry | Significant chemical shift ( |
| XRPD (X-Ray Powder Diffraction) | Crystallinity | Distinct Bragg peaks. Diffuse halos indicate amorphous material (fail). |
| DSC (Differential Scanning Calorimetry) | Thermal Stability | Single sharp endotherm (melting point). A broad peak suggests a solvate or low purity. |
| Ion Chromatography | Counter-ion Content | Chloride/Fumarate content matches theoretical % weight ( |
Visualization of Workflows
Figure 1: Strategic Salt Selection Decision Tree
Caption: Logical flow for determining the optimal salt form based on pKa and solubility data.
Figure 2: Mono-HCl Salt Crystallization Process
Caption: Step-by-step reaction engineering for the synthesis of the Hydrochloride salt.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
-
Kumar, L., et al. (2007). Salt Selection in Drug Development. Pharmaceutical Technology, 32(3).
-
Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone
Case ID: AZT-PYR-003 Subject: Yield Optimization & Troubleshooting for Azetidine-Pyridine Ketone Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
Synthesizing 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone presents a unique convergence of challenges: the ring strain of the azetidine, the electron-deficient nature of the pyridine, and the acidity of the
Standard nucleophilic attacks often fail due to competitive enolization , where the organometallic reagent acts as a base rather than a nucleophile, resulting in recovered starting material and low yields. This guide moves beyond standard protocols to implement a Weinreb Amide / Transmetallation strategy designed to suppress side reactions and maximize conversion.
Module 1: The Synthetic Route & Critical Control Points
To improve yield, we must abandon direct ester additions (which lead to over-addition/tertiary alcohols) and utilize the Weinreb Amide intermediate. Furthermore, we must mitigate the basicity of the 3-pyridyl nucleophile.
Optimized Workflow Diagram
Caption: Optimized pathway utilizing Magnesium transmetallation to suppress enolization and prevent tertiary alcohol formation.
Module 2: Step-by-Step Troubleshooting & Optimization
Phase 1: The Electrophile (Weinreb Amide Synthesis)
Context: You are converting N-Boc-3-azetidineacetic acid to its Weinreb amide. Critical Yield Factor: Complete removal of coupling byproducts.
| Issue | Diagnosis | Solution |
| Low Conversion | Steric hindrance at the azetidine 3-position. | Use EDC·HCl / HOBt instead of DCC. The urea byproduct of DCC is difficult to remove and can trap product. |
| Racemization / Decomposition | Over-activation. | Maintain temperature at 0°C during activation. Do not use excess base (TEA/DIPEA) beyond 3.0 equivalents. |
Q: Why utilize the Weinreb amide instead of the ester? A: The Weinreb amide forms a stable 5-membered chelate with the metal cation (Li+ or Mg++), which prevents the collapse of the tetrahedral intermediate until acidic quench. This strictly prevents the second addition of the nucleophile, stopping the reaction at the ketone stage and avoiding the tertiary alcohol impurity [1].
Phase 2: The Nucleophile (3-Pyridyl Species)
Context: Generating the nucleophile from 3-bromopyridine.[1] Critical Yield Factor: Temperature control and "Wet" reagents.
Q: My reaction turns dark/tarry immediately upon adding n-BuLi. Why? A: This indicates the "Dance of Iodine/Bromine" or Wurtz coupling. 3-Lithiopyridine is unstable above -60°C.
-
Fix: Ensure the internal temperature (probe inside the flask) is <-70°C before adding n-BuLi.
-
Fix: Add n-BuLi slowly down the side of the flask to pre-cool it.
Q: I see low conversion. Is my n-BuLi bad? A: Organolithiums degrade over time. Titrate your n-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid before every critical reaction. A 10% error in stoichiometry leads to 10% yield loss or difficult purification.
Phase 3: The Coupling (The "Hidden" Yield Killer)
Context: Reacting the nucleophile with the Weinreb amide.
Major Issue: The
Scenario: You add the Weinreb amide, quench, and recover starting material.
Mechanism: The 3-pyridyl-Li deprotonated the
Protocol for Yield Improvement (The Transmetallation Fix):
-
Generate 3-Lithiopyridine at -78°C in THF.
-
Add MgBr₂·OEt₂ (1.1 equiv) dissolved in THF. Stir for 15-30 mins at -78°C.
-
Result: You have generated the 3-Pyridyl-Magnesium species (Grignard-like).
-
Add the Weinreb amide.
-
Why this works: The Magnesium species is more nucleophilic and less basic than the Lithium species, significantly favoring carbonyl attack over deprotonation [2].
Module 3: Purification (The Pyridine Problem)
The product contains both a basic pyridine ring and a protected azetidine. Standard acidic workups can be disastrous.
Q: I lost my product during the aqueous wash. Where did it go?
A: The pyridine nitrogen (
-
Protocol: Quench with saturated NH₄Cl (mildly acidic, pH ~5-6).
-
Extraction: Adjust the aqueous layer to pH 8-9 using saturated NaHCO₃ before extracting with DCM or EtOAc. This ensures the pyridine is in the free base (organic soluble) form.
Q: The Boc group fell off. A: You likely used strong HCl for the quench or workup. The azetidine ring strain makes the N-Boc group slightly more acid-sensitive than in linear amines. Stick to NH₄Cl or Citric Acid (10%) for quenching, and minimize exposure time.
Module 4: Troubleshooting Decision Tree
Caption: Diagnostic logic flow for identifying the root cause of yield loss in azetidinyl-pyridyl ketone synthesis.
Summary of Optimized Protocol
-
Preparation: Dry THF (distilled or column), titrate n-BuLi.
-
Lithiation: 3-Bromopyridine (1.0 eq) + n-BuLi (1.05 eq) in THF at -78°C . Stir 30 min.
-
Transmetallation: Add MgBr₂·OEt₂ (1.1 eq) at -78°C. Stir 20 min. (Solution may become heterogeneous).
-
Coupling: Add N-Boc-3-azetidineacetic acid Weinreb amide (0.9 eq) in THF slowly.
-
Warm Up: Allow to warm to 0°C over 2 hours.
-
Quench: Sat. NH₄Cl at 0°C.
-
Workup: Adjust pH to 8.5. Extract with DCM (3x).
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link
- Li, J. J.; Gribble, G. W. "Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist." Tetrahedron Organic Chemistry Series, 2000.
-
Savoia, D., et al. "Asymmetric synthesis of 2-(2-pyridyl)aziridines..."[2] Journal of Organic Chemistry, 2006 , 71(25), 9373-9381. Link (Demonstrates lithiated pyridine handling).
-
Wang, X., et al. "Synthesis of Azetidines from Reactive Triplet Imine Intermediates." Nature Chemistry, 2025 . Link (Context on Azetidine stability and functionalization).
Sources
Preventing azetidine ring opening during reaction workup
Status: Operational Topic: Preventing Azetidine Ring Opening During Workup Ticket ID: AZT-STAB-001 Assigned Specialist: Senior Application Scientist
Executive Summary
Azetidines possess significant ring strain (~25.4 kcal/mol), making them thermodynamically primed for ring-opening reactions.[1] While kinetically stable under neutral conditions, the ring becomes highly susceptible to nucleophilic attack upon N-protonation (acidic conditions) or activation by Lewis acids.
This guide provides a self-validating workflow to preserve the azetidine core during isolation. The protocols below prioritize kinetic control —keeping the barrier to ring opening high until the compound is safely isolated.
Module 1: The Acid Challenge (Deprotection & Quenching)
The Problem: Standard acidic deprotection (e.g., TFA removal of Boc) generates an azetidinium salt. While the salt itself is often stable in the absence of nucleophiles, the process of neutralization or the presence of adventitious water during concentration can trigger rapid hydrolysis or polymerization.
Diagnostic: Is my Azetidine Opening?
-
Symptom: Loss of product mass after concentration.[2]
-
NMR Sign: Disappearance of the characteristic multiplet at
3.5–4.5 ppm (ring protons) and appearance of broad alkyl signals (linear amine polymer or amino-alcohol). -
LCMS Sign: Mass is correct (
), but retention time shifts significantly (linear isomer), or appearance of (hydrolysis product).
Mechanism of Failure
The following Graphviz diagram illustrates the failure mode: protonation activates the ring, allowing weak nucleophiles (like water or a pendant amide) to snap the bond.
Figure 1: Mechanism of acid-mediated azetidine ring opening.[3] The protonated nitrogen acts as a superior leaving group, inviting nucleophilic attack at the C2 or C4 position.
Protocol A: The "Cold-Quench" Neutralization
Use this for isolating free-base azetidines after acidic deprotection.
-
Cool Down: Cool the reaction mixture (TFA/DCM) to 0 °C or -10 °C .
-
Removal: Evaporate TFA strictly below 30 °C. Co-evaporate with toluene (3x) to remove trace acid azeotropically.
-
Why? Toluene forms a binary azeotrope with TFA, removing it more effectively than DCM alone.
-
-
Biphasic Quench:
-
Prepare a biphasic mixture of DCM and saturated NaHCO₃ (or 1M NaOH if the compound is stable to base) cooled to 0 °C.
-
Slowly add the crude residue (dissolved in minimal DCM) to the rapidly stirring biphasic mixture.
-
Crucial: Ensure the aqueous layer remains basic (pH > 8) throughout the addition.
-
-
Rapid Extraction: Separate layers immediately. Dry organic layer over Na₂SO₄ (keep cold).
-
Solvent Swap: Do not concentrate to dryness if the compound is volatile or unstable. Exchange solvent to the chromatography eluent immediately.
Module 2: Purification Pitfalls (Chromatography)
The Problem: Silica gel is weakly acidic (pH ~5–6). This acidity is sufficient to protonate basic azetidines, stalling them on the column and catalyzing ring opening over the duration of the purification.
Data: Stability on Stationary Phases
| Stationary Phase | Additive | Azetidine Stability | Recommendation |
| Standard Silica | None | Poor (< 1 hr) | ❌ Avoid |
| Standard Silica | 1-5% Et₃N | Good (12-24 hrs) | ✅ Standard Protocol |
| Basic Alumina | None | Excellent | ✅ Best for sensitive cores |
| C18 (Reverse Phase) | 0.1% TFA | Variable | ⚠️ Risk of hydrolysis during fraction drying |
| C18 (Reverse Phase) | NH₄HCO₃ (pH 10) | Excellent | ✅ Best for polar azetidines |
Protocol B: Deactivating Silica Gel
Use this strictly for normal phase purification.
-
Slurry Preparation: Prepare the silica slurry using your starting eluent + 2% Triethylamine (Et₃N) .
-
Column Flushing: Pour the column and flush with 2 column volumes (CV) of the Et₃N-containing solvent.
-
Equilibration: Flush with 1 CV of the actual mobile phase (containing 1% Et₃N) to remove excess free amine.
-
Loading: Load the sample. Ensure the mobile phase maintains 1% Et₃N throughout the run.
-
Note: If using MeOH/DCM, use 1% NH₄OH (aq) instead of Et₃N to prevent salt streaks.
-
Module 3: Intramolecular Self-Destruction
The Problem: Azetidines with pendant nucleophiles (e.g., side chains containing alcohols, amides, or other amines) are prone to "suicide" reactions where the side chain attacks the ring.
Decision Tree: Workup Strategy
Figure 2: Decision matrix for selecting the appropriate workup based on structural risk factors.
Frequently Asked Questions (FAQs)
Q: I used TFA for deprotection, and my product vanished during rotovap. Where did it go? A: It likely polymerized. Concentrating an azetidinium trifluoroacetate salt heats the compound in the presence of trace water and high acidity.
-
Fix: Never concentrate to complete dryness. Leave a small volume of solvent, or "catch and release" using a SCX-2 (Strong Cation Exchange) cartridge, flushing with MeOH (wash) then NH₃/MeOH (elute).
Q: Can I use HCl in Dioxane instead of TFA?
A: Yes, but with caution. HCl forms the hydrochloride salt, which is generally more crystalline and stable than the TFA salt if kept dry. However, chloride is a better nucleophile than trifluoroacetate. If the ring is highly activated (e.g., 2-substituted), the chloride ion itself can open the ring to form the
Q: My azetidine has a pendant amide group. Why is it unstable even in weak acid? A: This is a classic "neighboring group participation" effect. The amide carbonyl oxygen attacks the protonated azetidine to form a cyclic intermediate (like an oxazoline), which then hydrolyzes.
-
Fix: Avoid acid completely. If protecting group removal is necessary, switch from Boc to Cbz (hydrogenolysis) or Teoc (fluoride removal).
Q: How do I store my isolated azetidine? A: Store as the free base at -20 °C under argon. If a salt is required for stability, use a non-nucleophilic counterion like oxalate or fumarate rather than hydrochloride.
References
-
Bai, G., et al. (2021).[4] "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 12(10), 1585–1588.
-
Bott, T. M., & West, F. G. (2012). "Preparation and Synthetic Applications of Azetidines." Heterocycles, 84(1), 223–264.
- Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. Key Insight: Discusses the use of Lewis acids and nucleophiles in controlled ring opening (and how to avoid it).
Sources
Technical Support Center: Solving Solubility Issues of 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone in Aqueous Buffers
Welcome to the dedicated support center for 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve aqueous solubility challenges with this novel compound. Our guidance is rooted in fundamental physicochemical principles and field-proven formulation strategies.
Introduction: Understanding the Molecule
This compound is a bifunctional molecule featuring a basic pyridine ring and a strained, also basic, azetidine ring. Its aqueous solubility is expected to be critically dependent on pH due to the protonation states of these two nitrogen atoms. The inherent ring strain of the azetidine moiety also introduces a potential for chemical instability, particularly at lower pH, which must be considered during formulation.[1][2][3] This guide will provide a logical, step-by-step approach to diagnosing and overcoming solubility and stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the likely physicochemical properties of this compound that influence its solubility?
A1: Based on its structure, we can predict the following:
-
Ionization: The compound possesses two basic centers: the pyridine nitrogen (pKa likely around 3-5) and the azetidine nitrogen (pKa likely around 8-10, though this can be influenced by the rest of the molecule). This makes the compound a weak base, and its solubility is expected to be significantly higher at pH values where one or both of these nitrogens are protonated.
-
pH-Dependent Solubility: As a weak base, its solubility will increase as the pH of the aqueous buffer decreases.[4][5]
-
Stability Concerns: The four-membered azetidine ring is strained and susceptible to ring-opening, a reaction that can be catalyzed by acid.[1][2][3][6] This means that while acidic pH may improve solubility, it could compromise the chemical stability of the compound.
Q2: I'm observing precipitation of my compound in a neutral phosphate-buffered saline (PBS) at pH 7.4. What is the likely cause?
A2: At pH 7.4, the pyridine nitrogen is likely unprotonated. While the azetidine nitrogen might be partially protonated, the overall molecule may not be sufficiently charged to remain soluble at your target concentration. Precipitation in neutral buffers is a common issue for weakly basic compounds.[7]
Q3: What are the primary strategies to enhance the aqueous solubility of this compound?
A3: The main strategies can be categorized as follows:
-
pH Adjustment: Lowering the pH of the buffer is the most direct way to increase the solubility of a basic compound.[8][9]
-
Co-solvents: The addition of a water-miscible organic solvent can increase solubility.[9][10]
-
Salt Formation: Synthesizing a salt form of the compound (e.g., hydrochloride, citrate) can dramatically improve aqueous solubility.[8][11][12]
-
Formulation with Excipients: Using surfactants or complexing agents like cyclodextrins can enhance solubility.[13][14]
-
Solid Dispersions: Creating an amorphous solid dispersion of the compound in a hydrophilic polymer can improve its dissolution rate and apparent solubility.[11][15]
Troubleshooting Guide
This section provides a systematic approach to resolving common solubility issues.
Issue 1: Poor Solubility in Neutral Buffers (e.g., PBS pH 7.4)
-
Causality: At neutral pH, the compound is likely in its less soluble free base form.
-
Troubleshooting Steps:
-
Determine the pH-Solubility Profile: This is a critical first step. A systematic evaluation of solubility at different pH values will quantify the impact of pH.
-
Consider a Lower pH Buffer: If the experimental context allows, using a buffer with a lower pH (e.g., acetate buffer at pH 4-5 or citrate buffer at pH 3-6) will likely increase solubility.[4]
-
Introduce a Co-solvent: For in vitro assays, adding a small percentage of a co-solvent like DMSO, ethanol, or propylene glycol can be effective.[10] However, be mindful of the co-solvent's potential impact on your experimental system.
-
Issue 2: Compound Precipitates When a DMSO Stock Solution is Diluted into Aqueous Buffer
-
Causality: This is a common problem when the aqueous buffer cannot solubilize the compound at the final concentration after dilution from a highly concentrated organic stock.
-
Troubleshooting Steps:
-
Lower the Stock Solution Concentration: This will reduce the final concentration in the aqueous buffer, potentially keeping it below the solubility limit.[5]
-
Use a Co-solvent in the Final Buffer: Pre-mixing the aqueous buffer with a small percentage of a co-solvent can increase its solubilizing capacity.
-
Change the Order of Addition: In some cases, adding the buffer to the stock solution (rather than the other way around) with vigorous mixing can prevent localized high concentrations that lead to precipitation.
-
Issue 3: Compound Appears to Degrade in Acidic Buffers Over Time
-
Causality: The azetidine ring is known to be susceptible to acid-catalyzed hydrolysis or ring-opening.[1][2] While acidic conditions improve solubility, they may compromise stability.
-
Troubleshooting Steps:
-
Conduct a Stability Study: Assess the stability of the compound in your chosen acidic buffer over the time course of your experiment. Use an analytical method like HPLC to monitor for the appearance of degradation products.
-
Find the Optimal pH Balance: Identify a pH that provides adequate solubility for your needs without causing significant degradation within your experimental timeframe.
-
Prepare Solutions Fresh: If some degradation is unavoidable but slow, prepare your solutions immediately before use to minimize the impact.
-
Consider Lyophilization from an Acidic Solution: For solid preparations, dissolving the compound in a dilute acid and then lyophilizing it can create a more readily soluble powder.
-
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
This protocol uses the shake-flask method, a gold-standard for determining equilibrium solubility.[16]
-
Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 8 (e.g., HCl for pH 2, citrate for pH 3-6, phosphate for pH 6-8).[4][17][18]
-
Sample Preparation: Add an excess amount of this compound to separate vials containing each buffer. The solid should be in excess to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.[5]
-
Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant.
-
Separation of Undissolved Solid: Centrifuge the collected supernatant to pellet any remaining suspended solid. Filter the resulting supernatant through a 0.22 µm filter.[5]
-
Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.
Protocol 2: High-Throughput Kinetic Solubility Assay
This method is useful for rapid screening of solubility in various buffer and co-solvent systems.
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Plate Setup: In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to wells containing your desired aqueous buffers (e.g., 98 µL). This results in a final DMSO concentration of 2%.
-
Incubation and Observation: Mix the plate and incubate at a controlled temperature for a set period (e.g., 2 hours). Visually inspect for precipitation or measure light scattering using a nephelometer.
-
Quantification (Optional): For a more quantitative result, filter the contents of the wells and measure the concentration of the solubilized compound in the filtrate by HPLC-UV or UV-Vis spectrophotometry.
Data Presentation
Table 1: Example pH-Solubility Profile for a Weakly Basic Compound
| Buffer System | pH | Expected Solubility of this compound | Observations |
| HCl | 2.0 | High | Potential for azetidine ring instability with prolonged incubation. |
| Citrate | 4.0 | Moderate to High | Good balance of solubility and stability. |
| Acetate | 5.0 | Moderate | Likely a suitable pH for many applications. |
| Phosphate | 6.8 | Low | Possible precipitation at higher concentrations. |
| Phosphate | 7.4 | Very Low | High likelihood of precipitation. |
Table 2: Common Co-solvents and Their Typical Use Concentrations
| Co-solvent | Typical Concentration for in vitro assays | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1% - 2% | Widely used, but can have effects on cell-based assays at higher concentrations. |
| Ethanol | 1% - 5% | Generally well-tolerated in many biological systems. |
| Propylene Glycol | 1% - 10% | A common pharmaceutical excipient. |
| Polyethylene Glycol (PEG 400) | 1% - 20% | Can enhance solubility significantly. |
Visualization of Troubleshooting Logic
The following diagram illustrates the decision-making process for addressing solubility issues with this compound.
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. wjbphs.com [wjbphs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 13. ijsat.org [ijsat.org]
- 14. pharmafocusasia.com [pharmafocusasia.com]
- 15. pharmtech.com [pharmtech.com]
- 16. raytor.com [raytor.com]
- 17. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 18. uobabylon.edu.iq [uobabylon.edu.iq]
Technical Support Center: Pyridyl-Ketone Coupling Optimization
Current Status: Online 🟢 Ticket Topic: Minimizing Side Reactions in Pyridyl-Ketone Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]
Module 1: Diagnostic Triage (Start Here)
Before altering your protocol, identify the specific failure mode.[3] Pyridyl-ketone couplings typically fail due to three distinct mechanisms. Match your observation to the diagnosis below.
| Observation (LCMS/NMR) | Diagnosis | Root Cause | Immediate Action |
| Recovered Ketone (High) + Protonated Pyridine | Enolization | The pyridyl nucleophile acted as a base, deprotonating the | Switch to Organocerium protocol (Module 2).[1][2] |
| Alcohol Impurity (Ketone reduced to alcohol) | Grignard reagent transferred a hydride instead of the pyridyl ring (common with hindered ketones).[1][2] | Switch to Organolithium at -78°C or Organocerium (Module 2).[1][2] | |
| Complex Mixture / Ring Alkylation | Nucleophilic Attack on Ring | The alkyllithium used for exchange attacked the pyridine ring (e.g., Bu-Pyridine species).[1][2] | Use Knochel-Hauser Base for metallation (Module 3).[1][2] |
| No Conversion (Catalytic Coupling) | Catalyst Poisoning | Pyridine nitrogen coordinated to the Pd/Ni center, shutting down the cycle.[1][2] | Switch to SPO Ligands or Lewis Acid additives.[1][2] |
Visual Troubleshooting Workflow
Figure 1: Diagnostic logic tree for identifying the root cause of coupling failure.[1]
Module 2: The "Imamoto" Protocol (Suppressing Enolization)
The Problem: Pyridyl-lithium and Pyridyl-magnesium species are highly basic.[1][2] When reacting with enolizable ketones (those with
The Solution: Transmetallation to Cerium(III) .[1][2] Organocerium reagents (
Mechanism of Action
-
Activation: The highly oxophilic
coordinates to the ketone oxygen, increasing electrophilicity.[1][2] -
Modulation: The Pyridyl-Ce bond is less basic, preventing
-deprotonation.[1][2][3]
Step-by-Step Protocol
Reagents:
Workflow:
-
Drying
(CRITICAL):-
Place
(1.5 equiv) in a flask. -
Heat to 140°C under high vacuum (<0.5 mmHg) for 2 hours .
-
Note: Do not heat too rapidly, or the salt will hydrolyze to
, which is inactive.[3] A stir bar should eventually grind the solid into a fine white powder.[2] -
Cool to room temperature and add anhydrous THF. Stir for 2 hours (or sonicate) to form a milky suspension.
-
-
Generating the Nucleophile:
-
Transmetallation:
-
Cannulate the Pyridyl-Li/Mg solution into the
slurry at -78°C. -
Stir for 30–60 minutes. The mixture typically turns yellow/orange.[2]
-
-
Addition:
Module 3: Generating the Nucleophile (The "Knochel" Fix)
The Problem: Standard lithiation (using
The Solution: Use Knochel-Hauser Bases (
Comparison of Metallation Methods
| Method | Reagent | Risk | Best For |
| Halogen-Li Exchange | Nucleophilic attack on ring; Functional group incompatibility (esters/nitriles).[1][2][3] | Simple Bromopyridines.[2][3][5] | |
| Turbo Grignard | Slower exchange; requires activation.[1][2] | Iodopyridines; Ester-substituted pyridines.[2][3] | |
| Knochel-Hauser | Lowest Risk. Sterically hindered base prevents ring attack.[1][2][3] | Direct C-H activation ; Sensitive substrates.[1][2][3] |
Protocol: Magnesiation with TMPMgCl[1][2][5][7][8]·LiCl
-
Preparation: Dissolve the pyridine substrate in anhydrous THF.
-
Addition: Add
(1.1 equiv, commercially available) dropwise at -25°C to 0°C (temperature depends on substitution pattern). -
Reaction: Stir for 30 minutes.
-
Coupling: Add the electrophile (Ketone) or transmetallate to Zn/Ce if enolization is a concern (Combine with Module 2).
Module 4: Purification & Isolation
The Problem: Pyridyl-carbinols (the product) are basic and polar.[1][2] They often streak on silica gel, leading to poor separation and yield loss.[3]
The Solution: Deactivate the silica and control pH during extraction.
Extraction Checklist
Chromatography Guide
-
Stationary Phase: Use Amino-functionalized silica (
-SiO2) if available.[1][2] -
Standard Silica Mod: If using standard silica, pre-wash the column with the eluent containing 1% Triethylamine (
) .[1][2] This caps the acidic silanol sites that bind the pyridine nitrogen. -
Mobile Phase: DCM/MeOH is standard, but often too polar.[1][2][3] Try EtOAc/Heptane with 1%
first.[1][2]
Frequently Asked Questions (FAQ)
Q: Can I use
Q: My reaction works on 50mg but fails on 5g. Why? A: This is usually a heat transfer issue.[1][2] The formation of Pyridyl-Li is extremely exothermic.[2] On a larger scale, local heating causes the Pyridyl-Li to decompose (dimerize or attack the ring) before it can be transmetallated. Solution: Add reagents slower and use an internal thermometer to ensure the bulk temperature never rises above -70°C during generation.
Q: I see a "dimer" byproduct (Bipyridine).
A: This is oxidative homocoupling or Wurtz coupling.[1][2] It happens if the metal-halogen exchange is too slow or if the reaction warms up. Ensure your halide is dry and consider using the Turbo Grignard (
References
-
Imamoto, T. , et al. "Cerium chloride-promoted nucleophilic addition of organolithium reagents to ketones."[1][2][3] Journal of the American Chemical Society, 111(12), 4392–4398.[3]
-
Knochel, P. , et al. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange."[1][2][3] Angewandte Chemie International Edition, 42(36), 4302-4320.[3] [1]
-
Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides."[1][2][3] Angewandte Chemie, 116(25), 3396-3399.[3]
-
Proctor, G. "The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations."[1][2][3] Chemistry – A European Journal, 22(12), 3916-3928.[3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.de [thieme-connect.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO1998018744A1 - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Temperature for Azetidinyl Ketone Formation
Welcome to the technical support center for the synthesis of azetidinyl ketones. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of optimizing the reaction temperature for the formation of these valuable compounds. Our approach is to not only provide solutions but also to explain the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
General Questions
1. Why is temperature a critical parameter in the synthesis of azetidinyl ketones?
Temperature is a crucial factor because it directly influences the reaction rate, selectivity, and the stability of both reactants and products.[1][2] The azetidine ring is a strained four-membered heterocycle, making it susceptible to side reactions such as ring-opening, especially at elevated temperatures.[3][4] Conversely, reactions performed at temperatures that are too low may be impractically slow or may not overcome the activation energy required for the desired transformation. Therefore, finding the optimal temperature is a balancing act between achieving a reasonable reaction rate and minimizing the formation of byproducts.
2. What are the most common synthetic routes for preparing azetidinyl ketones where temperature optimization is critical?
Several synthetic strategies are employed, each with its own temperature sensitivities:
-
Acylation of Azetidines: This involves the reaction of an azetidine with an acylating agent. Temperature control is crucial to prevent over-acylation or side reactions with other functional groups.
-
Addition of Organometallics to N-Acylazetidines: This is a powerful method for forming 2-acylazetidines. Low temperatures are often required to stabilize the tetrahedral intermediate and prevent the collapse that could lead to undesired products.[3]
-
Cyclization Reactions: The formation of the azetidine ring itself can be highly dependent on temperature. For instance, in intramolecular cyclizations, the temperature must be high enough to facilitate ring closure but not so high as to promote decomposition.
-
From Azetidine-2-carboxylic Acids or Their Derivatives (e.g., Weinreb Amides): The conversion of a carboxylic acid derivative at the 2-position of the azetidine ring to a ketone, often via a Weinreb amide, requires careful temperature control to ensure the stability of the intermediate and prevent over-addition of the organometallic reagent.[2]
Troubleshooting Guide
Low or No Product Formation
3. My reaction is not proceeding, or the yield of my azetidinyl ketone is very low. Should I increase the temperature?
While a lack of product can indicate that the reaction temperature is too low to overcome the activation energy, indiscriminately increasing the temperature can be counterproductive. Here’s a systematic approach:
-
Initial Diagnosis: First, confirm that all reagents and solvents are of the required quality and are anhydrous, as many of the organometallic reagents used are highly sensitive to moisture.
-
Stepwise Temperature Increase: If the reagents and setup are not the issue, a modest increase in temperature is a reasonable next step. We recommend a systematic approach, such as increasing the temperature in 10-20 °C increments. Monitor the reaction by a suitable technique (TLC, LC-MS, or NMR) at each temperature to check for product formation and the appearance of new byproducts.
-
Consider the Reaction Mechanism: For reactions involving thermally stable intermediates, such as the addition of an organometallic reagent to a Weinreb amide, a stable tetrahedral intermediate is formed. This intermediate requires a specific temperature to collapse to the desired ketone.[2] If the temperature is too low, the intermediate may not break down, and if it's too high, side reactions can occur.
dot
Caption: A workflow for troubleshooting low yields in azetidinyl ketone synthesis.
Formation of Impurities and Side Products
4. I am observing significant byproduct formation. How is this related to the reaction temperature?
The formation of byproducts is often highly dependent on temperature, as different reaction pathways can become more or less favorable at different temperatures.
-
High Temperatures (> 50 °C): At elevated temperatures, you may observe byproducts resulting from:
-
Ring Opening: The strained azetidine ring can undergo nucleophilic attack or thermal decomposition, leading to linear amine derivatives.[3]
-
Racemization: If your azetidine has a stereocenter, high temperatures can lead to epimerization and a loss of stereochemical purity.
-
Decomposition: The desired product or starting materials may not be stable at higher temperatures, leading to a complex mixture of degradation products.
-
-
Low Temperatures (< -20 °C): While often beneficial, very low temperatures can also lead to issues:
-
Incomplete Reaction: The reaction may stall, leaving unreacted starting materials.
-
Stabilization of Unwanted Intermediates: In some cases, a low temperature may stabilize an intermediate that can then react through an undesired pathway upon warming.
-
Poor Solubility: Reagents may precipitate out of solution at very low temperatures, effectively stopping the reaction.
-
5. I am using a Grignard or organolithium reagent and getting a tertiary alcohol instead of the ketone. How can I prevent this over-addition?
This is a classic problem in ketone synthesis and is highly influenced by temperature. The initially formed ketone is often more reactive than the starting material (e.g., an ester or Weinreb amide).
-
The Role of Low Temperature: Conducting the reaction at very low temperatures (typically -78 °C) is crucial.[2] At these temperatures, the tetrahedral intermediate formed after the first addition of the organometallic reagent is often stable. This intermediate is then quenched with a proton source (e.g., aqueous ammonium chloride) before it can collapse to the ketone and react with a second equivalent of the nucleophile.
dot
Caption: The role of low temperature in stabilizing the tetrahedral intermediate to prevent over-addition.
Experimental Protocol: Temperature Screening
6. How do I perform a systematic temperature screening to find the optimal reaction conditions?
A parallel screening approach is often the most efficient way to determine the optimal temperature.
Materials and Equipment:
-
A set of identical reaction vials or tubes with stir bars.
-
A multi-position reaction block with independent temperature and stirring control for each position.
-
An inert atmosphere setup (e.g., a nitrogen or argon manifold).
-
Standard laboratory glassware and syringes for reagent transfer.
Procedure:
-
Setup: Place the reaction vials in the reaction block and ensure an inert atmosphere.
-
Reagent Preparation: Prepare a stock solution of the limiting reagent and any other common reagents to ensure consistent concentrations across all reactions.
-
Temperature Gradient: Set the temperature of each position in the reaction block to cover a range of temperatures. A good starting point is to have 20 °C intervals, for example: -20 °C, 0 °C, 20 °C (room temperature), 40 °C, and 60 °C.
-
Reaction Initiation: Add the solvent and non-limiting reagents to each vial and allow them to equilibrate to the set temperature. Then, add the limiting reagent to each vial to start the reactions simultaneously.
-
Monitoring: At regular time intervals (e.g., 1, 2, 4, and 24 hours), take a small aliquot from each reaction. Quench the aliquot appropriately and analyze it by LC-MS or GC-MS to determine the conversion of starting material and the relative amounts of product and byproducts.
-
Data Analysis: Plot the yield of the desired product and the amount of key impurities as a function of temperature and time. This will allow you to identify the temperature that gives the best balance of reaction rate and selectivity.
| Temperature (°C) | Time (h) | Conversion (%) | Product Yield (%) | Impurity A (%) | Impurity B (%) |
| -20 | 24 | 15 | 12 | <1 | <1 |
| 0 | 24 | 60 | 55 | 2 | 3 |
| 20 | 8 | 95 | 85 | 5 | 5 |
| 40 | 4 | >99 | 70 | 15 | 10 |
| 60 | 2 | >99 | 50 | 25 | 20 |
Table 1: Example Data from a Temperature Screening Experiment. This hypothetical data illustrates how increasing the temperature can increase the reaction rate but may also lead to a higher percentage of impurities, indicating that 20 °C is the optimal temperature in this case.
References
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
- Singh, R., et al. (2024).
- Szostak, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- De Gennaro, L., et al. (2022).
- U.S. Patent No. 6,207,822 B1. (2001). Process for the synthesis of azetidinones.
- Xu, J. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update.
- Al-Rawashdeh, N. A.-M., et al. (2016). Preparation of 2-azetidinones by cyclocondensation of carboxylic acids and imines via diphosphorustetraiodide.
- Kim, H., et al. (2018).
- Comins, D. L., et al. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. PMC.
- Luisi, R., et al. (2019). Synthesis of 2-acylazetidines.
- Organic Chemistry Portal. (n.d.). Azetidine synthesis.
- Padwa, A., et al. (2015). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. MDPI.
- Xu, J., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC.
- BenchChem. (2025).
- Wikipedia. (n.d.). Weinreb ketone synthesis.
- Zhang, X., & Li, C.-J. (2025).
- Waser, J., et al. (2017).
- Uesugi, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC.
- Zhang, J., et al. (2013).
- MilliporeSigma. (n.d.).
- Xu, J. (2009). Stereoselectivity in the synthesis of 2-azetidinones from ketenes and imines via the Staudinger reaction.
- Padwa, A., et al. (2015). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review.
- Padwa, A., et al. (2015). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. PMC.
- Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- Rieke, R. D., & Hanson, M. V. (1997). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide.
- Parsaee, F. (2018). SYNTHESIS OF KETONES BY UTILIZING THIOESTERS AS “RADICAL WEINREB AMIDES”.
- Knochel, P., et al. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry.
- Wang, J., et al. (2021). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System.
- Li, J., et al. (2013). "One-Pot" Synthesis of Ketones from the Reaction of Weinreb Amides and Halides Prompted by Magnesium Powder.
- Organic Syntheses. (n.d.). azetidine.
- Uesugi, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
- Bott, T. M., & West, F. G. (2012).
- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
- Schindler, C. S., & Gentry, E. C. (2016). Synthesis of Azetidines by Aza Paternò-Büchi Reactions.
- Organic Syntheses. (n.d.). Notes.
- Spletstoser, J. T., & White, J. M. (2007). Room Temperature Acylketene Formation? 1,3-Dioxin-4-ones via Silver(I)
Sources
Technical Support Center: Efficient Removal of Metal Catalysts from 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone Samples
Welcome to the technical support center dedicated to addressing the challenges associated with the removal of residual metal catalysts from 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the knowledge to ensure the highest purity of your active pharmaceutical ingredients (APIs) and intermediates.
I. Troubleshooting Guide
This section addresses common issues encountered during the removal of metal catalysts from nitrogen-containing heterocyclic compounds like this compound.
Q1: After purification by silica gel chromatography, I still detect significant levels of palladium in my product. What could be the cause and how can I improve the removal?
Possible Causes:
-
Strong Coordination: The nitrogen atoms in both the pyridine and azetidine rings of your compound can form stable complexes with palladium.[1] This strong coordination can cause the palladium to co-elute with your product during chromatography.
-
Inappropriate Solvent System: The solvent system used for chromatography may not be optimal for separating the palladium complexes from your product.
-
Overloading of the Column: Exceeding the capacity of the silica gel can lead to incomplete separation.
Solutions:
-
Employ a Metal Scavenger as a Post-Chromatography Step: This is a highly effective strategy. After your initial chromatographic purification, dissolve the product in a suitable solvent and treat it with a solid-supported metal scavenger. Thiol-based or trimercaptotriazine (TMT)-based silica scavengers are particularly effective for a broad range of palladium species.[1][2]
-
Optimize Chromatographic Conditions:
-
Solvent System Modification: Try incorporating a small amount of a more polar solvent or a solvent with coordinating properties (e.g., a few drops of triethylamine or pyridine) in your mobile phase. This can sometimes disrupt the interaction between your compound and the palladium, allowing for better separation.
-
Use of a Chelating Agent in the Work-up: Before chromatography, consider an aqueous wash with a chelating agent like EDTA or a sulfur-containing compound such as sodium thiosulfate to extract some of the soluble palladium species.[1]
-
-
Filtration through a Pad of Celite®: Before concentrating the reaction mixture, filtering it through a pad of Celite® can help remove insoluble palladium species.[3]
Q2: I'm using a metal scavenger, but the palladium levels are still above the acceptable limit of 5 ppm for platinum group metals.[4] What should I do?
Possible Causes:
-
Incorrect Scavenger Selection: The chosen scavenger may not have a high affinity for the specific palladium species present in your reaction mixture (e.g., Pd(0) vs. Pd(II)).
-
Insufficient Amount of Scavenger: The amount of scavenger used may be inadequate to bind all the residual palladium.
-
Suboptimal Reaction Conditions: Factors like temperature, reaction time, and solvent can influence the efficiency of the scavenger.[4]
-
Strong Product-Palladium Interaction: As mentioned, the chelating nature of your molecule can hinder the scavenger's ability to bind to the palladium.
Solutions:
-
Screen Different Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, TMT, amine-functionalized silica) to identify the most effective one for your specific system.[2][4]
-
Increase Scavenger Amount and/or Reaction Time: Systematically increase the weight percent of the scavenger and the stirring time. Monitor the palladium levels at different time points to determine the optimal conditions.
-
Elevate the Temperature: Increasing the temperature (e.g., to 40-60 °C) can often improve the kinetics of scavenging.[4]
-
Sequential Treatment: Consider a two-step process. For instance, an initial treatment with activated carbon to remove the bulk of the palladium, followed by a more selective metal scavenger to reach very low levels.[1][2]
Q3: My product yield is significantly lower after treatment with activated carbon. How can I minimize product loss?
Possible Causes:
-
Product Adsorption: Activated carbon can be non-selective and adsorb your desired product along with the palladium catalyst.[1]
-
Using Too Much Activated Carbon: An excessive amount of activated carbon will invariably lead to higher product loss.
Solutions:
-
Perform a Small-Scale Test: Before treating the entire batch, conduct a small-scale experiment to determine the optimal amount of activated carbon that effectively removes palladium with minimal product loss. A typical starting point is 5-10 wt% relative to the crude product.[1]
-
Thoroughly Wash the Carbon: After filtration, wash the activated carbon cake with fresh solvent to recover any adsorbed product.[5]
-
Consider Alternative Adsorbents: If product loss remains high, explore other adsorbents like Celite® or specialized synthetic carbons that may have a lower affinity for your product.[6]
II. Frequently Asked Questions (FAQs)
What are the primary methods for removing metal catalysts from pharmaceutical intermediates?
The most common and effective methods include:
-
Adsorption: Using solid supports like activated carbon or functionalized silica to bind the metal, which is then removed by filtration.[5][7][8]
-
Metal Scavengers: Employing silica-based or polymer-bound ligands that selectively chelate the metal catalyst. These are known for their high efficiency and selectivity.[9][10][11]
-
Chromatography: Passing the reaction mixture through a silica or Celite plug is a common laboratory-scale purification technique.[3][12]
-
Crystallization: If your product is a solid, recrystallization can be a highly effective method to separate it from impurities that remain in the mother liquor.[1][9][13]
-
Extraction: Liquid-liquid extraction with aqueous solutions containing chelating agents can be used to remove soluble metal species.[1]
How do I choose the right metal scavenger for my this compound?
The choice of scavenger depends on several factors:
-
The Oxidation State of the Palladium: Different scavengers have varying affinities for different oxidation states of palladium (e.g., Pd(0), Pd(II)). Thiol-based scavengers are generally effective for a wide range of palladium species.
-
The Solvent System: The scavenger must be compatible with the solvent used to dissolve your product.[11]
-
The Nature of Your Product: Given the chelating nature of your product, a scavenger with a very high affinity for palladium is recommended.
A screening approach is often the most practical way to identify the optimal scavenger for your specific process.[14]
Why is it particularly challenging to remove palladium from compounds containing pyridine?
The nitrogen atom in the pyridine ring has a lone pair of electrons that can strongly coordinate to the palladium center. This forms stable palladium-pyridine complexes that can be difficult to break apart using standard purification methods.[1]
Can crystallization alone be sufficient for palladium removal?
In some cases, crystallization can be very effective in reducing palladium levels.[1] However, for compounds that strongly coordinate to palladium, the metal can sometimes co-crystallize with the product, leading to insufficient removal.[10] Combining crystallization with other techniques, such as a prior treatment with a scavenger or activated carbon, often yields the best results.[9]
III. Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Thiol (SH) Scavenger
This protocol is a general guideline and should be optimized for your specific reaction conditions.
-
Dissolve the Crude Product: Dissolve your crude this compound in a suitable organic solvent (e.g., THF, ethyl acetate, dichloromethane) to a concentration of 10-50 mg/mL.
-
Add the Scavenger: Add the thiol-functionalized silica scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst used) to the solution.
-
Stir the Mixture: Stir the suspension at room temperature or elevated temperature (e.g., 40-60 °C) for 2-24 hours. The optimal time and temperature should be determined through small-scale trials.
-
Filter to Remove the Scavenger: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.
-
Wash the Scavenger: Wash the collected scavenger on the filter with a fresh portion of the solvent to ensure complete recovery of your product.[5]
-
Concentrate and Analyze: Combine the filtrate and the washings, and concentrate under reduced pressure. Analyze the purified product for residual palladium content using methods like inductively coupled plasma mass spectrometry (ICP-MS).[9]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolve the Crude Product: Dissolve the crude product in an appropriate organic solvent.
-
Add Activated Carbon: Add powdered activated carbon (start with 5-10 wt% relative to the crude product) to the solution.[1]
-
Stir the Mixture: Stir the mixture at room temperature for 1-4 hours.
-
Filter: Filter the mixture through a pad of Celite® to completely remove the fine carbon particles.[1][5]
-
Wash and Concentrate: Wash the Celite® pad with fresh solvent, combine the filtrates, and concentrate to obtain the product.
-
Analyze: Analyze the final product for residual palladium.
IV. Data Presentation
Table 1: Comparison of Common Palladium Removal Techniques
| Method | Typical Efficiency | Advantages | Disadvantages |
| Metal Scavengers | Very High (<10 ppm)[15] | High selectivity, broad applicability | Higher cost compared to activated carbon |
| Activated Carbon | High (<50 ppm)[2] | Cost-effective, good for bulk removal[2] | Can be non-selective, potential for product loss |
| Crystallization | Variable | Can be highly effective, scalable | May not be sufficient alone, potential for co-crystallization[10] |
| Chromatography | Good to High | Good for lab-scale, removes other impurities | Can be less effective for strongly coordinating compounds, solvent-intensive |
| Aqueous Wash | Moderate | Simple, removes soluble species | Often insufficient on its own |
V. Visualizations
Experimental Workflow for Catalyst Removal
Caption: A generalized workflow for removing palladium catalysts from a crude product.
Decision Tree for Selecting a Purification Method
Caption: A decision-making guide for troubleshooting palladium removal.
VI. References
-
Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. Retrieved from [Link]
-
Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. Retrieved from [Link]
-
Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. SciSpace. Retrieved from [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). ACS Publications. Retrieved from [Link]
-
How to Remove Palladium in three easy steps. (2023, January 20). Biotage. Retrieved from [Link]
-
Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Ingenta Connect. Retrieved from [Link]
-
Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. Retrieved from [Link]
-
Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage. (2022, April 6). PhosphonicS. Retrieved from [Link]
-
Why palladium metal scavengers are not all the same. (2023, January 20). Biotage. Retrieved from [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). PMC. Retrieved from [Link]
-
Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. ResearchGate. Retrieved from [Link]
-
Supported Metal Catalysts for the Synthesis of N-Heterocycles. (2022, January 9). CORE. Retrieved from [Link]
-
Metal Scavengers: An alternative to recrystallization for removing metals?. (2023, January 20). Biotage. Retrieved from [Link]
-
Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. (2025, March 31). RSC Publishing. Retrieved from [Link]
-
How can i remove palladium Pd catalyst easily?. (2015, May 18). ResearchGate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. phosphonics.com [phosphonics.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. arborassays.com [arborassays.com]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. biotage.com [biotage.com]
Technical Support Center: Column Chromatography for Pyridine Isomer Separation
Welcome to our dedicated technical support center for scientists and researchers navigating the complexities of separating pyridine isomers by column chromatography. This guide, structured in a question-and-answer format, provides expert insights, troubleshooting protocols, and practical solutions to common challenges encountered in the lab.
Fundamental Principles & Key Challenges
Q1: Why are pyridine isomers so difficult to separate using standard column chromatography?
Separating pyridine isomers is a significant challenge due to their very similar physicochemical properties. Positional isomers, such as 2-, 3-, and 4-picoline (methylpyridines), often have nearly identical molecular weights, polarities, and boiling points. This similarity leads to minimal differences in their partitioning behavior between the stationary and mobile phases in standard chromatographic systems (e.g., silica gel with a hexane/ethyl acetate eluent), resulting in poor resolution and co-elution.[1][2] The separation relies on exploiting subtle differences in their electronic structure, basicity (pKa), and steric profile.[3]
Q2: What are the key intermolecular forces that can be exploited for separating pyridine isomers?
To achieve separation, you must leverage more specific interactions beyond simple polarity. The key is to create a chromatographic system that amplifies the subtle differences between the isomers. The primary interactions to exploit are:
-
Acid-Base Interactions: The nitrogen lone pair in the pyridine ring is basic (pKa of pyridinium is ~5.25).[4][5] Residual silanol groups (Si-OH) on the surface of standard silica gel are acidic and can interact strongly with the basic pyridine nitrogen. This interaction is often a source of peak tailing but can be modulated by pH to influence selectivity.
-
Hydrogen Bonding: Isomers with substituents capable of hydrogen bonding (e.g., aminopyridines) can be separated on stationary phases that act as hydrogen bond donors or acceptors.[6][7]
-
π-π Interactions: The aromatic pyridine ring can engage in π-π stacking interactions with stationary phases containing aromatic groups (e.g., phenyl-bonded silica or pyrenylethyl-functionalized phases).[8] These interactions are sensitive to the electron density of the aromatic ring, which varies between isomers.
-
Steric Hindrance: The position of substituents relative to the nitrogen atom significantly impacts how the isomer can interact with the stationary phase. For example, a substituent at the 2-position can sterically hinder the nitrogen's interaction with active sites on the adsorbent surface, leading to a different retention time compared to the 3- or 4-isomers.[3]
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues you may encounter during your separation experiments.
Problem 1: My pyridine isomers are co-eluting or have very poor resolution.
This is the most common challenge. Poor resolution means the column is not discriminating effectively between the isomers. A systematic approach is needed to improve the separation.
The resolution in chromatography is governed by three factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k') . The most impactful changes are those that affect selectivity.
Caption: A logical workflow for systematically improving chromatographic resolution.
-
Optimize Selectivity (α):
-
Change Stationary Phase: If you are using standard silica gel, the primary interaction is polar. Switching to a stationary phase with a different interaction mechanism is highly effective.
-
For π-π Interactions: Use a phenyl-bonded or pyrenylethyl (PYE) column. These are excellent for aromatic compounds and can separate isomers based on differences in their ring electronics.[8]
-
For Mixed-Mode Interactions: Consider mixed-mode columns that combine reversed-phase and ion-exchange characteristics. These offer unique selectivity for basic compounds like pyridines.[7][9]
-
-
Adjust Mobile Phase pH: The pKa of the pyridinium ion is around 5.2.[4][10] Small changes in mobile phase pH around this value can alter the degree of protonation of your isomers. This change in ionization state significantly affects their interaction with the stationary phase and, therefore, their retention.[11] For silica columns, a slightly acidic mobile phase (e.g., using 0.1% formic or acetic acid) is often employed.
-
-
Increase Column Efficiency (N):
-
Use a Longer Column: Doubling the column length can increase resolution by approximately 40%, but it will also increase analysis time and backpressure.
-
Decrease Particle Size: For HPLC/UHPLC applications, moving from a 5 µm particle size column to a sub-2 µm column dramatically increases efficiency, leading to sharper peaks and better separation. This requires a system capable of handling higher backpressures.
-
-
Optimize Retention Factor (k'):
-
Modify Solvent Strength: Decrease the amount of the strong (more polar) solvent in your mobile phase. For example, in a hexane/ethyl acetate system on silica, reduce the percentage of ethyl acetate. This increases the retention time of all compounds, providing more time for the column to perform the separation. An ideal retention factor (k') is typically between 2 and 10.
-
Problem 2: I'm seeing severe peak tailing for all my pyridine isomers.
Peak tailing is a classic problem when analyzing basic compounds on silica-based columns.
Caption: Cause of peak tailing for basic pyridine compounds on silica gel.
-
Use a Mobile Phase Additive:
-
Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to your mobile phase (e.g., 0.1-0.5% v/v). The TEA is a stronger base and will preferentially interact with the acidic silanol sites, effectively "masking" them from your pyridine analytes. This allows the pyridines to elute symmetrically.
-
Acid Modifier: Adding a small amount of an acid like formic acid or acetic acid (e.g., 0.1% v/v) can also help. This works by protonating the residual silanol groups, reducing their ability to interact strongly with the basic pyridine nitrogen.
-
-
Change the Stationary Phase:
-
End-Capped Columns: Use a high-quality, end-capped silica column. End-capping treats the silica surface to reduce the number of accessible free silanol groups.
-
Alternative Adsorbents: Switch to a less acidic stationary phase like alumina (basic or neutral) or a polymer-based column, which lacks silanol groups entirely.
-
-
Check for Column Overload: Injecting too much sample can saturate the active sites on the stationary phase, leading to tailing. Try injecting a more dilute sample to see if the peak shape improves.
| Mobile Phase Additive | Typical Concentration | Function | Compatibility Notes |
| Triethylamine (TEA) | 0.1 - 0.5% (v/v) | Acts as a competing base to block active silanol sites. | Can shorten column lifetime; not ideal for MS detection due to ion suppression. |
| Formic Acid / Acetic Acid | 0.1% (v/v) | Adjusts pH to protonate silanols and improve peak shape for basic compounds. | MS-compatible and commonly used in LC/MS methods.[12] |
| Ammonium Formate/Acetate Buffer | 10 - 20 mM | Provides pH control and can improve peak shape. | Excellent for MS-compatible methods.[6][7] |
Frequently Asked Questions (FAQs)
Q3: What are the best stationary phases for pyridine isomer separation?
The "best" stationary phase depends on the specific isomers you are trying to separate. There is no one-size-fits-all solution.
| Stationary Phase | Primary Interaction Mechanism | Best For... |
| Silica Gel (Normal Phase) | Polar (Adsorption) | General purpose, but prone to peak tailing. Success depends heavily on mobile phase modifiers. |
| Alumina (Normal Phase) | Polar (Adsorption) | A good alternative to silica, available in acidic, neutral, and basic forms. Basic alumina can be effective for basic compounds. |
| Phenyl-Bonded Silica | π-π Interactions, Hydrophobic | Separating aromatic isomers by exploiting differences in electron density and shape.[1] |
| Pyrenylethyl (PYE) or Nitrophenylethyl (NPE) Bonded Silica | Strong π-π Interactions, Charge Transfer | Excellent for separating structural isomers with high molecular shape selectivity.[8] |
| Cyano-Bonded Silica | Dipole-Dipole, Weak Hydrophobic | Offers alternative selectivity to silica and can be used in both normal-phase and reversed-phase modes. |
| Mixed-Mode (e.g., Reversed-Phase/Cation-Exchange) | Hydrophobic & Ion-Exchange | Highly effective for hydrophilic, ionizable compounds like aminopyridines. Allows for fine-tuning of selectivity.[7][9] |
| Hydrogen-Bonding Phases (e.g., SHARC-1) | Hydrogen Bonding | Specifically designed to separate isomers based on their hydrogen bonding capabilities.[6][7] |
Q4: How does the pKa of pyridine isomers influence their elution order?
The pKa determines the basicity of the pyridine nitrogen. Isomers have slightly different pKa values due to the electronic effects of their substituents. For example, electron-donating groups (like amino or methyl) increase basicity (raise the pKa), while electron-withdrawing groups decrease it.
On an acidic stationary phase like silica, a more basic isomer (higher pKa) will interact more strongly with the acidic silanol groups and will therefore be retained longer , eluting later. Conversely, a less basic isomer will elute earlier . By carefully controlling the mobile phase pH, you can selectively protonate the more basic isomers, making them more polar and increasing their retention on a polar stationary phase.
Q5: How can I effectively monitor the separation using Thin-Layer Chromatography (TLC)?
TLC is an indispensable tool for developing your column chromatography method.
-
Solvent System Screening: Spot your isomer mixture on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate, or dichloromethane:methanol). The ideal solvent system will show some separation between the spots with Rf values between 0.2 and 0.5.
-
Adding Modifiers: If spots are tailing on the TLC plate, add a small amount of TEA or acetic acid to your developing solvent to see if the spot shape improves.
-
Visualization: Pyridine rings are aromatic and often UV-active, making UV light the easiest non-destructive visualization method.[13] For compounds that are not UV-active or for better contrast, an iodine chamber is a good general-purpose choice.[13] Specific stains like permanganate can also be used if the isomers have oxidizable functional groups.[13]
Q6: For preparative scale, what is the best strategy to ensure high purity of the collected fractions?
For preparative chromatography, the goal is to maximize both purity and recovery.
-
Optimize for Selectivity: Before scaling up, ensure your analytical method has the best possible separation (selectivity) between the isomers. A larger gap between peaks on the analytical scale translates to better purity on the preparative scale.
-
Perform a Loading Study: Do not overload the column. Overloading is a primary cause of poor separation in preparative work. Determine the maximum amount of sample you can load while still achieving baseline separation.
-
Use a Gradient Elution: If a simple isocratic (single solvent mixture) elution doesn't provide adequate separation, a shallow gradient can be very effective. A shallow gradient slowly increases the eluting power of the mobile phase, which can help sharpen peaks and improve the separation between closely eluting compounds.
-
Fraction Collection: Collect small, uniform fractions. Analyze every few fractions by TLC or HPLC to construct a chromatogram and identify which fractions contain the pure isomers. Pool only the fractions with the highest purity for each isomer.
References
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC. Retrieved from [Link]
-
Nacalai Tesque. (n.d.). HPLC Column for Structural Isomers. Nacalai USA. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Pyridine. SIELC. Retrieved from [Link]
-
Wikipedia. (2024). Pyridine. In Wikipedia. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyridine. PubChem. Retrieved from [Link]
-
StudySmarter. (2023). Pyridine: Uses, Structure & pKa. StudySmarter. Retrieved from [Link]
-
Perez, A. et al. (2002). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Chemical Information and Computer Sciences. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Retrieved from [Link]
-
Soriano-Meseguer, S., Fuguet, E., Port, A., & Rosés, M. (2019). Influence of the acid-base ionization of drugs in their retention in reversed-phase liquid chromatography. Analytica Chimica Acta, 1078, 200-211. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor. Retrieved from [Link]
-
Toth, G., et al. (2014). Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization and evaluation in supercritical fluid chromatography. Journal of Chromatography A. Retrieved from [Link]
-
Choi, C., et al. (2001). Solvent effect on acid–base clustering between acetic acid and pyridine. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
He, S., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science. Retrieved from [Link]
-
LookChem. (n.d.). Purification of 2,6-Lutidine. Chempedia. Retrieved from [Link]
-
Caira, M. R., et al. (2003). Complexation with diol host compounds. Part 32. Separation of lutidine isomers by 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,6-Lutidine. HELIX Chromatography. Retrieved from [Link]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]
-
McCalley, D. V. (2013). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. Journal of Chromatographic Science. Retrieved from [Link]
-
Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
- Google Patents. (n.d.). EP0173440A1 - Separation of picoline isomers.
-
Challener, C. A. (2020). Chromatographic Science Clarifies Separation Challenges. BioPharm International. Retrieved from [Link]
-
Rubio-Martinez, M., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. Angewandte Chemie. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Tackling Common Challenges in Chromatography. Retrieved from [Link]
-
Babbar, R., et al. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. Retrieved from [Link]
-
Samipillai, M., et al. (2015). Separation of Lutidines by Enclathration. CrystEngComm. Retrieved from [Link]
-
Henderson, L. M., & Gholson, R. K. (1984). Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. Analytical Biochemistry. Retrieved from [Link]
-
ResearchGate. (2013). How to prepare pyridine for solvent system for carbohydrate TLC chromatography?. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatograms of the two isomers picolinic acid and nicotinic acid.... Retrieved from [Link]
-
Samal, L., et al. (2010). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]
-
Nichols, L. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]
-
Chromatography Forum. (2019). Elution Order Question. Retrieved from [Link]
-
Licker, H. (2024). Gas Chromatographic Separation Methods. Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. welch-us.com [welch-us.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 7. Pyridine | SIELC Technologies [sielc.com]
- 8. nacalai.com [nacalai.com]
- 9. helixchrom.com [helixchrom.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. Influence of the acid-base ionization of drugs in their retention in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. helixchrom.com [helixchrom.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity Analysis of 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development strategies for the purity determination of 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone. As a key intermediate or potential active pharmaceutical ingredient (API), ensuring the purity of this molecule is paramount for safety, efficacy, and regulatory compliance. We will move beyond a simple recitation of steps to explore the scientific rationale behind selecting a robust, stability-indicating method fit for its intended purpose, in alignment with international regulatory standards such as the ICH Q2(R2) guidelines.[1][2][3][4]
Foundational Strategy: Understanding the Analyte and Its Challenges
The molecular structure of this compound presents specific challenges for reversed-phase HPLC. It contains two basic nitrogen atoms: one in the pyridine ring (pKa ~5.2-6) and another in the azetidine ring.[5][6][7] This dual basicity and inherent polarity dictate our methodological approach.
-
Peak Tailing: Basic analytes are notorious for interacting with acidic residual silanol groups on the surface of standard silica-based HPLC columns. This secondary interaction leads to asymmetrical peak shapes, or "tailing," which compromises resolution and integration accuracy.[8]
-
Poor Retention: Highly polar compounds often exhibit limited retention on traditional non-polar stationary phases like C18, eluting near the void volume and making separation from polar impurities difficult.[9][10]
-
pH Sensitivity: The ionization state of the analyte is highly dependent on the mobile phase pH. Operating near the pKa will result in inconsistent retention times and poor peak shapes.[8][11]
To develop a stability-indicating method —one that can resolve the main compound from any potential degradation products—we must first identify these degradants. This is achieved through forced degradation studies, a cornerstone of pharmaceutical development as mandated by ICH guidelines.[12][13][14]
Experimental Protocol: Forced Degradation Study
A stock solution of this compound (1 mg/mL) is prepared in a 50:50 mixture of acetonitrile and water. This stock is subjected to the following stress conditions to induce degradation of approximately 5-20%.[15]
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Heat at 80°C for 24 hours. Cool and neutralize with 1.0 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH. Heat at 80°C for 8 hours. Cool and neutralize with 1.0 M HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 80°C for 72 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 7 days.
A control sample (unstressed) and a blank (solvent) are prepared alongside the stressed samples for comparison. The azetidine ring, in particular, may be susceptible to hydrolytic cleavage under acidic conditions.[12][16]
The Core of Method Development: A Comparative Analysis
We will systematically compare three distinct reversed-phase HPLC methods, focusing on the critical interplay between the stationary phase and mobile phase. The goal is to achieve optimal resolution, peak symmetry, and sensitivity for the parent compound and all induced degradants.
Stationary Phase Selection: Beyond Standard C18
The choice of column is the most critical decision in HPLC method development.[17] We will evaluate three alternatives with distinct selectivities.
-
Method A (The Baseline): Conventional C18 Column: A standard end-capped C18 column is the workhorse of reversed-phase chromatography.[18] It separates analytes primarily based on hydrophobicity. However, for our polar, basic analyte, we anticipate challenges with retention and peak shape.
-
Method B (The Problem-Solver): Polar-Embedded Group (PEG) Column: These columns incorporate a polar group (e.g., amide or carbamate) into the C18 alkyl chain. This feature shields the underlying silica from interacting with basic analytes, significantly reducing peak tailing.[10][17] It also enhances retention of polar compounds, making it a strong candidate.
-
Method C (The Alternative Selectivity): Phenyl-Hexyl Column: This phase provides a different separation mechanism. In addition to hydrophobic interactions, it offers π-π interactions with the aromatic pyridine ring of the analyte and its impurities.[17] This can be decisive in separating structurally similar compounds where a C18 phase fails.
Mobile Phase Optimization: Controlling Analyte Behavior
The mobile phase composition, particularly its pH, is essential for controlling the retention and peak shape of ionizable compounds.[11]
-
Organic Modifier: Acetonitrile is chosen over methanol for its lower viscosity and different selectivity profile.
-
pH Control: To ensure consistent protonation of our basic analyte and to suppress silanol interactions, a low-pH mobile phase is the most logical choice.[8] We will use a mobile phase buffered to pH 2.8. At this pH, both the pyridine and azetidine nitrogens will be consistently protonated, leading to improved peak shape and reproducible retention.
Experimental Protocol: HPLC Method Comparison
The following HPLC conditions will be applied across the three selected columns. A gradient elution is employed to ensure the separation of impurities with a wide polarity range.[19]
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.8).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 60% B
-
20-25 min: 60% B
-
25-26 min: 60% to 5% B
-
26-30 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm (determined from UV scan of the main analyte), with PDA monitoring from 200-400 nm to detect all impurities.
-
Injection Volume: 10 µL.
-
Columns Evaluated:
-
Method A: C18 Column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Method B: Polar-Embedded Column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Method C: Phenyl-Hexyl Column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Visualizing the Workflow
A structured approach is essential for efficient and logical HPLC method development.
Caption: Workflow for HPLC Stability-Indicating Method Development.
Data Analysis and Method Comparison
The performance of each method is evaluated using the sample generated from the acid hydrolysis stress condition, which typically produces the most significant degradation for such structures. The key performance metrics are summarized below.
| Parameter | Method A (C18) | Method B (Polar-Embedded) | Method C (Phenyl-Hexyl) | Acceptance Criteria |
| Main Peak Retention Time (t_R) | 8.5 min | 10.2 min | 9.1 min | > 2x Void Time |
| Main Peak Tailing Factor (T_f) | 1.8 | 1.1 | 1.5 | ≤ 1.5 |
| Resolution (R_s) with Impurity 1 | 1.3 | 2.8 | 1.9 | > 2.0 |
| Resolution (R_s) with Impurity 2 | 2.1 | 3.5 | 2.4 | > 2.0 |
| Number of Degradants Detected | 4 | 5 | 5 | Maximize Detection |
| Total Run Time | 30 min | 30 min | 30 min | As short as possible |
Discussion and Final Recommendation
The experimental data clearly illustrates the performance differences between the stationary phases.
-
Method A (C18): As predicted, this method struggled. The main peak exhibited significant tailing (T_f = 1.8), which is outside the acceptable limit of 1.5.[8] More critically, the resolution between the main peak and the closely eluting Impurity 1 was only 1.3, failing the requirement for baseline separation (R_s > 2.0). This method is not suitable for purity analysis.
-
Method C (Phenyl-Hexyl): This method showed improved peak shape (T_f = 1.5) and better resolution compared to the C18 column, demonstrating the benefit of the alternative π-π selectivity. However, the resolution for Impurity 1 (R_s = 1.9) is still borderline and may not be robust enough for routine use.
-
Method B (Polar-Embedded): This method proved to be superior in all critical aspects. It provided excellent peak symmetry for the basic parent compound (T_f = 1.1), demonstrating effective shielding of residual silanols. The retention of the main peak was enhanced, moving it away from the solvent front. Most importantly, it achieved baseline resolution for all detected degradation products, with R_s values of 2.8 and 3.5 for the critical impurities. It also resolved an additional small impurity not clearly seen with the C18 column, proving its superior resolving power and confirming its status as a stability-indicating method.
Caption: Decision tree for initial column and mobile phase selection.
Final Recommendation:
Method B, utilizing a Polar-Embedded Group (PEG) column with a mobile phase of 0.1% formic acid in water/acetonitrile at a gradient elution, is recommended for the purity analysis of this compound. This method is robust, provides superior resolution and peak shape, and has been demonstrated to be stability-indicating, capable of separating the active ingredient from all degradation products formed under various stress conditions.
Method Validation: Ensuring Trustworthiness
The selected method must be formally validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[3][20] The validation protocol must demonstrate:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities and degradants.
-
Linearity & Range: A direct proportional relationship between concentration and detector response over a defined range (e.g., from the reporting limit to 120% of the specification).[3]
-
Accuracy: The closeness of test results to the true value, typically assessed by spike/recovery experiments.
-
Precision: Repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) of the results, expressed as %RSD.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's reliability when subjected to small, deliberate variations in parameters like mobile phase pH, column temperature, and flow rate.
By following this comprehensive development and validation pathway, a scientifically sound and regulatory-compliant HPLC method can be established for ensuring the quality and purity of this compound.
References
- Title: Understanding ICH Q2(R2)
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
- Title: ICH Q2(R2)
- Title: Validation of Analytical Procedures Q2(R2)
- Title: Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway Source: ResearchGate URL
- Title: ICH Q2(R2)
- Title: Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods Source: Benchchem URL
- Title: Degradation products of azetidine core G334089 Source: Ovid URL
- Title: HPLC Column Selection Guide Source: Linklab URL
- Title: A Comprehensive Guide to Selecting HPLC Columns Source: Labtech URL
- Title: Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations Source: Waters URL
- Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL
- Title: HPLC Column Selection Guide Source: SCION Instruments URL
- Title: HPLC Columns & LC Columns | Types, How to Choose, Compare Source: GL Sciences URL
- Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))
- Title: HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column Source: HELIX Chromatography URL
- Title: Chromatographic Analysis of Alkaloids Source: ScienceDirect URL
- Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL
- Title: Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates Source: PMC URL
- Title: Technical Support Center: Chromatographic Purification of Pyridine Derivatives Source: Benchchem URL
- Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
- Title: Forced Degradation – A Review Source: Biomed J Sci & Tech Res URL
- Title: A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs Source: Journal of Pharmaceutical Negative Results URL
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. helixchrom.com [helixchrom.com]
- 6. helixchrom.com [helixchrom.com]
- 7. api.pageplace.de [api.pageplace.de]
- 8. benchchem.com [benchchem.com]
- 9. labtech.tn [labtech.tn]
- 10. lcms.cz [lcms.cz]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. resolvemass.ca [resolvemass.ca]
- 14. biomedres.us [biomedres.us]
- 15. pnrjournal.com [pnrjournal.com]
- 16. ovid.com [ovid.com]
- 17. linklab.gr [linklab.gr]
- 18. glsciencesinc.com [glsciencesinc.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Senior Application Scientist's Guide to Interpreting the ¹H-NMR Spectrum of 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone
This guide provides an in-depth analysis and interpretation of the proton nuclear magnetic resonance (¹H-NMR) spectrum of 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone, a heterocyclic compound of interest in medicinal chemistry and drug development. We will deconstruct the molecule into its constituent fragments, predict the spectral features based on fundamental principles and comparative data, and provide a robust experimental protocol for acquiring high-quality data. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unequivocal structural elucidation.
The Imperative of Structural Verification in Heterocyclic Chemistry
In the landscape of drug discovery, heterocyclic scaffolds like pyridine and azetidine are ubiquitous due to their ability to engage in a wide array of biological interactions. The molecule this compound combines the electron-withdrawing nature of a pyridyl ketone with the constrained, saturated azetidine ring. This unique combination presents a specific spectroscopic fingerprint. ¹H-NMR is the cornerstone technique for confirming the identity, purity, and structure of such novel chemical entities.[1][2] An accurate interpretation is not merely an academic exercise; it is a critical checkpoint in the development pipeline, preventing costly downstream failures due to misidentified compounds.
This guide moves beyond a simple recitation of expected values. We will explore the electronic and structural reasoning behind the predicted chemical shifts and coupling patterns, providing a framework for interpreting spectra of analogous compounds.
Deconstructing the Molecule: A Predictive ¹H-NMR Analysis
To interpret the spectrum, we must first understand the electronic environment of every proton in the molecule.[3][4] The structure is logically divided into three key regions: the 3-pyridyl ring, the ethanone bridge, and the 3-azetidinyl ring.
Caption: Molecular structure of this compound with key proton environments highlighted.
The Aromatic Region: The 3-Pyridyl Moiety
The pyridine ring is an electron-deficient aromatic system, which generally causes its protons to appear downfield (at a higher ppm) compared to benzene.[5] The protons on a 3-substituted pyridine ring are distinct and will exhibit characteristic splitting patterns.
-
H-2 & H-6 : These protons are ortho to the nitrogen atom, making them the most deshielded. H-2 is also ortho to the electron-withdrawing ketone group, shifting it furthest downfield. It will likely appear as a doublet or doublet of doublets. H-6, being ortho to the nitrogen but meta to the ketone, will be slightly upfield from H-2 and will appear as a doublet.
-
H-4 : This proton is para to the nitrogen and ortho to the ketone. It will be significantly deshielded and will likely appear as a doublet of triplets or a complex multiplet.
-
H-5 : This proton is meta to both the nitrogen and the ketone, making it the most shielded of the aromatic protons. It will likely appear as a triplet or doublet of doublets.
The Aliphatic Bridge: The Ethanone Group
-
Hα (Methylene protons) : These two protons are adjacent to the deshielding carbonyl group and the azetidine ring's methine proton (Hβ).[6] Their chemical shift is expected in the 2.5-3.5 ppm range. Because they are adjacent to a single proton (Hβ), their signal should be split into a doublet.
The Saturated Heterocycle: The 3-Azetidinyl Moiety
The azetidine ring is a strained, four-membered heterocycle. The chemical shifts of its protons are influenced by the ring strain and the electronegativity of the nitrogen atom.
-
Hβ (Methine proton) : This single proton is on the carbon attached to the ethanone bridge. It is coupled to the two Hα protons on one side and the four Hγ protons on the other. This will result in a complex splitting pattern, likely a multiplet. Its position will be influenced by the neighboring nitrogen and the methylene bridge.
-
Hγ (Methylene protons) : The four protons on the carbons adjacent to the nitrogen (C2 and C4) are chemically equivalent in a fast-inverting ring system. They are coupled to the methine proton (Hβ). This signal is expected to be a multiplet, appearing further downfield than a typical alkane due to the adjacent nitrogen.[7][8]
-
NH Proton : The proton on the nitrogen is exchangeable and its signal can be broad. Its chemical shift is highly dependent on the solvent, concentration, and temperature, typically appearing between 1-5 ppm.[3]
Predicted ¹H-NMR Data Summary
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| H-2 | 9.0 - 9.3 | dd (doublet of doublets) | 1H | Ortho to N and ortho to C=O; most deshielded. |
| H-6 | 8.7 - 8.9 | d (doublet) | 1H | Ortho to N; deshielded. |
| H-4 | 8.1 - 8.4 | dt (doublet of triplets) | 1H | Para to N, ortho to C=O; deshielded. |
| H-5 | 7.4 - 7.6 | dd (doublet of doublets) | 1H | Meta to N and C=O; most shielded aromatic H. |
| Hα | 2.8 - 3.5 | d (doublet) | 2H | Alpha to C=O group. |
| Hγ | 3.5 - 4.2 | m (multiplet) | 4H | Adjacent to ring N. |
| Hβ | 3.0 - 3.8 | m (multiplet) | 1H | Methine proton coupled to Hα and Hγ. |
| NH | 1.5 - 5.0 | br s (broad singlet) | 1H | Exchangeable proton; shift is solvent-dependent. |
Comparative Analysis: The Importance of Isomeric Purity
To underscore the diagnostic power of ¹H-NMR, let's compare the predicted spectrum of our target molecule with a potential synthetic byproduct, the isomeric 2-(3-Azetidinyl)-1-(2-pyridyl)ethanone . The only difference is the attachment point on the pyridine ring, but this profoundly changes the ¹H-NMR spectrum.
Caption: Comparison of the target 3-pyridyl isomer and a potential 2-pyridyl alternative.
In the 2-pyridyl isomer, the ketone is directly adjacent to the ring nitrogen. This would cause a different set of chemical shifts and, crucially, different spin-spin coupling constants among the four aromatic protons. The clear distinction between the two resulting spectra allows a scientist to confirm the regiochemistry of the synthesis with high confidence. For example, the proton ortho to both the nitrogen and the ketone in the 2-pyridyl isomer would likely be the most downfield signal, but its coupling pattern would differ from the H-2 proton in our 3-pyridyl target.
Self-Validating Experimental Protocol for Data Acquisition
Trustworthy data begins with a robust and well-documented experimental procedure. The following protocol is designed to yield a high-resolution ¹H-NMR spectrum suitable for unambiguous structural confirmation.
Caption: Standard workflow for acquiring and processing a high-quality ¹H-NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte, this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). Causality Note: The choice of solvent is critical. DMSO-d₆ is preferable if exchangeable protons like NH are of high interest, as it slows down the exchange rate compared to CDCl₃.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.[6][9]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Calibration (on a 400 MHz or higher spectrometer):
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent. Causality Note: The lock system compensates for any magnetic field drift over time, ensuring the stability and accuracy of the chemical shifts.
-
Shim the magnetic field to achieve maximum homogeneity. This is an iterative process to obtain sharp, symmetrical peaks. A narrow half-height width for the TMS signal is indicative of a well-shimmed field.
-
Tune and match the probe for the ¹H frequency to ensure maximum sensitivity and efficient power transfer.
-
-
Data Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).
-
Set the number of scans (e.g., 8 or 16). Causality Note: Averaging multiple scans increases the signal-to-noise ratio, improving the quality of the spectrum for less concentrated samples.
-
Apply a 90° pulse and acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a window function (e.g., exponential multiplication) to the FID to improve the signal-to-noise ratio, if necessary.
-
Perform a Fourier Transform (FT) to convert the time-domain signal (FID) into the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.[3]
-
Conclusion
The ¹H-NMR spectrum of this compound is rich with information. By systematically analyzing the distinct regions—aromatic, ethanone bridge, and azetidinyl ring—one can confidently assign each resonance and confirm the molecular structure. The predicted downfield shifts of the pyridyl protons, particularly H-2, the characteristic doublet of the α-methylene group, and the complex multiplets of the azetidine ring protons create a unique spectroscopic signature. Comparing this predicted spectrum against that of a potential isomer highlights the technique's power in confirming regioselectivity. The provided protocol ensures that the acquired data is of the highest quality, forming a trustworthy foundation for all subsequent research and development decisions.
References
-
Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
-
Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
ResearchGate. (n.d.). H.NMR-Spectrum of Compound{2}. [Link]
-
The University of Liverpool Repository. (n.d.). PROTON NMR PREDICTION OF. [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]
-
Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]
-
Semantic Scholar. (1965). Chemical shifts induced by pyridine in ketones. [Link]
-
PMC. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. [Link]
-
Save My Exams. (2025). Proton (1H) NMR Spectroscopy - A Level Chemistry. [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]
-
Wiley Online Library. (2002). and N -substituted purine derivatives: a 15N NMR study. [Link]
-
Clayden, J., et al. (n.d.). Proton nuclear magnetic resonance. [Link]
Sources
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. 182.160.97.198:8080 [182.160.97.198:8080]
- 3. acdlabs.com [acdlabs.com]
- 4. savemyexams.com [savemyexams.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Azetidine(503-29-7) 1H NMR spectrum [chemicalbook.com]
- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 9. azooptics.com [azooptics.com]
Reference Standards for the Characterization of 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone
An Objective Comparison Guide for Researchers
In the landscape of pharmaceutical research and drug development, the rigorous characterization of novel chemical entities is paramount. 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone, a compound featuring a strained azetidine ring linked to a pyridyl ketone moiety, represents a unique structure with potential applications as a nicotine analogue or a versatile synthetic intermediate. Its proper identification, purity assessment, and comparison against relevant alternatives are critical for reproducible and reliable research outcomes.
This guide provides a comprehensive framework for the analytical characterization of this compound. Given the specialized nature of this compound, a certified reference standard may not be commercially available. Therefore, we will establish a robust characterization protocol and a comparative analysis against structurally related, well-documented alternatives. This approach ensures a self-validating system for identity and purity confirmation, empowering researchers to proceed with confidence.
Establishing a Reference Framework: The Analyte and Its Comparators
The foundation of any analytical comparison is the selection of appropriate reference materials. In this context, we will treat a highly purified, in-house batch of this compound as the primary standard. To build a comprehensive analytical narrative, we will compare its properties to key structural precursors and analogues.
Table 1: Physicochemical Properties of the Target Compound and Key Comparators
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| This compound | CC(=O)c1cccnc1C1CN1 (SMILES) | C₁₀H₁₂N₂O | 176.22 | Target Analyte |
| 1-(3-Pyridinyl)ethanone | CC(=O)c1cccnc1 (SMILES) | C₇H₇NO | 121.14 | Core Precursor / Impurity [1][2][3][4] |
| N-Acetylazetidine | CC(=O)N1CCC1 (SMILES) | C₅H₉NO | 99.13 | Structural Fragment Analogue |
The choice of comparators is strategic. 1-(3-Pyridinyl)ethanone (also known as 3-acetylpyridine) is a likely starting material or process-related impurity. N-Acetylazetidine serves as a model for the N-acylated four-membered ring system, helping to deconstruct and verify the spectral data associated with the azetidinyl portion of the target molecule.
The Analytical Workflow: A Multi-Technique Approach
A single analytical technique is insufficient for unambiguous characterization. We employ a multi-pronged strategy where each method provides complementary information, culminating in a holistic and validated profile of the molecule.
Core Technique 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. By analyzing the chemical environment of each proton and carbon atom, we can piece together the molecular puzzle.
Rationale for NMR
For this compound, ¹H NMR will confirm the presence and connectivity of the protons on the pyridine and azetidine rings. The integration of signals will validate the ratio of these structural components. ¹³C NMR will identify the carbonyl carbon and other quaternary carbons, while 2D NMR experiments (like COSY and HMBC) will definitively link the azetidine ring to the ethanone bridge and the pyridyl group.
Experimental Protocol: NMR Analysis
-
Sample Preparation : Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube.[5]
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum.
-
2D NMR (Optional but Recommended) : Perform COSY (H-H correlation) and HMBC (long-range C-H correlation) experiments to confirm structural assignments.
Comparative NMR Data (Predicted)
The following tables provide predicted chemical shifts based on established values for similar structural motifs.[6][7][8] This comparative approach is crucial for validating the experimental data obtained.
Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Assignment | This compound (Predicted) | 1-(3-Pyridinyl)ethanone (Experimental) | Rationale for Shift |
| Pyridyl-H (ortho to C=O) | ~8.8 - 9.2 (m) | 8.80 (d), 9.21 (s) | Deshielded by adjacent nitrogen and carbonyl group. |
| Pyridyl-H (meta to C=O) | ~8.2 - 8.4 (dt) | 8.21 (dt) | Influenced by ring electronics. |
| Pyridyl-H (para to C=O) | ~7.4 - 7.6 (dd) | 7.45 (dd) | Standard aromatic region. |
| Ethanone-CH₂ | ~4.0 - 4.3 (s) | 2.65 (s, -CH₃) | Shifted downfield due to adjacent carbonyl and azetidine nitrogen. |
| Azetidine-CH (Position 3) | ~3.8 - 4.1 (m) | N/A | Proton at the junction point. |
| Azetidine-CH₂ (Positions 2,4) | ~3.5 - 3.9 (m) | N/A | Protons on the strained four-membered ring. |
Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Assignment | This compound (Predicted) | 1-(3-Pyridinyl)ethanone (Experimental) | Rationale for Shift |
| Carbonyl C=O | ~195 - 200 | 196.8 | Typical range for an aryl ketone. |
| Pyridyl-C (ipso to C=O) | ~132 - 135 | 133.1 | Quaternary carbon attached to the carbonyl. |
| Pyridyl-CH | ~123 - 154 | 123.7, 135.8, 150.9, 153.9 | Characteristic shifts for a 3-substituted pyridine. |
| Ethanone-CH₂ | ~55 - 60 | 26.7 (-CH₃) | Alpha to a carbonyl and nitrogen. |
| Azetidine-CH | ~40 - 45 | N/A | Carbon at the point of substitution. |
| Azetidine-CH₂ | ~50 - 55 | N/A | Carbons within the strained azetidine ring. |
Core Technique 2: Mass Spectrometry (MS)
MS provides the molecular weight of the analyte and offers structural clues through its fragmentation pattern. It is a cornerstone for confirming molecular identity.
Rationale for MS
For our target compound, high-resolution mass spectrometry (HRMS) will confirm the elemental composition (C₁₀H₁₂N₂O). The fragmentation pattern, induced by techniques like collision-induced dissociation (CID), will corroborate the structure proposed by NMR. Expected fragmentation includes the cleavage of the azetidine ring or the bond between the carbonyl and the pyridine ring.
Experimental Protocol: ESI-MS
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion : Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap for HRMS).
-
Ionization Mode : Use positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Acquisition : Acquire a full scan mass spectrum to determine the parent ion mass.
-
MS/MS Analysis : Select the parent ion (m/z 177.10) for fragmentation and acquire the MS/MS spectrum to observe daughter ions.
Core Technique 3: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of a compound. It separates the target analyte from potential impurities, allowing for accurate quantification.
Rationale for HPLC
A robust reverse-phase (RP-HPLC) method is essential to ensure that the characterized material is not a mixture. The method must be capable of separating the polar target compound from non-polar impurities and closely related species, such as the 1-(3-pyridinyl)ethanone starting material. The United States Pharmacopeia (USP) lists methods for analyzing nicotine-related compounds, which often serve as a good starting point for developing methods for novel analogues.[9]
Experimental Protocol: RP-HPLC Purity Analysis
-
Column : Use a C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A : Water with 0.1% Formic Acid or Trifluoroacetic Acid (to improve peak shape for the basic pyridine nitrogen).
-
Mobile Phase B : Acetonitrile or Methanol with 0.1% of the same acid.
-
Gradient Elution : Start with a high concentration of Mobile Phase A (e.g., 95%) and gradually increase the concentration of Mobile Phase B over 15-20 minutes. This ensures the elution of compounds with a wide range of polarities.[10]
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector set to a wavelength where the pyridine ring absorbs (e.g., 260 nm).
-
Sample Preparation : Dissolve the sample in the initial mobile phase composition to a concentration of ~1 mg/mL.
Comparative HPLC Performance
Table 4: HPLC Method Performance Comparison
| Method Parameter | Isocratic Elution (70:30 Water:ACN) | Gradient Elution (5-95% ACN) | Rationale & Recommendation |
| Suitability | Fast, good for known, well-separated impurities. | Excellent for unknown impurity profiles and wide polarity ranges. | Recommended . The gradient method is superior for development and validation as it can uncover unexpected early or late-eluting impurities.[11] |
| Run Time | Shorter (~10 min) | Longer (~25 min including re-equilibration) | The additional time is a worthwhile investment for comprehensive purity analysis. |
| Resolution | May fail to separate closely related compounds. | Generally provides superior resolution. | Critical for distinguishing the target from precursors like 3-acetylpyridine. |
Conclusion: A Self-Validating Approach to Characterization
The characterization of a novel compound like this compound requires a meticulous, multi-faceted analytical strategy. By combining the structural elucidation power of NMR, the molecular weight and fragmentation data from MS, and the quantitative purity assessment from HPLC, we create a self-validating system.
The data from each technique must be corroborative. The molecular formula confirmed by HRMS must match the structure deduced from NMR. The purity value determined by HPLC should align with the absence of significant impurity signals in the NMR spectra. By comparing the obtained data against known values for structural analogues like 1-(3-Pyridinyl)ethanone, researchers can build a robust and defensible characterization package. This comprehensive approach is not merely a procedural checklist; it is the bedrock of scientific integrity and the key to unlocking the full potential of novel chemical entities.
References
-
Al-Khazragie, Z. K., et al. (2022). Synthesis, characterization and biological Activityof β-Lactam and Thiazolidinone Derivatives Based on Sulfonamide. ResearchGate. Available from: [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. (2024). Impactfactor. Available from: [Link]
-
Synthesis, Characterization of Some New 2-Azetidinone Derivatives. (2015). ResearchGate. Available from: [Link]
-
Pappas, R. S., et al. (2022). Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue. PLOS ONE. Available from: [Link]
-
D'hooghe, M., & De Kimpe, N. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available from: [Link]
-
Li, J., et al. A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Available from: [Link]
-
Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Available from: [Link]
-
Saraçoğlu, M., & Kandemirli, F. (2021). Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones. ResearchGate. Available from: [Link]
-
NIST. Ethanone, 1-(3-pyridinyl)- IR Spectrum. NIST WebBook. Available from: [Link]
-
NIST. Ethanone, 1-(3-pyridinyl)-. NIST WebBook. Available from: [Link]
-
Zhang, X., et al. Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Available from: [Link]
-
NIST. Ethanone, 1-(2-pyridinyl)- Mass Spectrum. NIST WebBook. Available from: [Link]
-
mzCloud. 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)-1-[5-(3-pyridinyl)-2-thienyl]-1-ethanone. Available from: [Link]
-
PubChem. 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. WO2019036685A1 - Methods for hplc analysis.
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Available from: [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]
-
Cheméo. Chemical Properties of Ethanone, 1-(3-pyridinyl)- (CAS 350-03-8). Available from: [Link]
-
Dicsa. Sample Collection and Analysis of Carbonyls. Available from: [Link]
-
MZ-Analysentechnik. Organic Acid Analysis HPLC Columns. Available from: [Link]
-
Alcaide, B., et al. (2005). Ethyl 3-(2-pyridyl)-2H-azirine-2-carboxylate : synthesis and reactivity with dienes. Synthesis. Available from: [Link]
-
Angene Chemical. Product Recommendations for 1-(Pyridin-3-yl)ethanone. Available from: [Link]
-
PubChem. 3-Acetylpyridine. National Center for Biotechnology Information. Available from: [Link]
-
NIST. Ethanone, 1-(3-pyridinyl)- Gas phase ion energetics data. NIST WebBook. Available from: [Link]
-
Beilstein Journals. Synthesis and biological profile of 2,3-dihydro[12]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Available from: [Link]
-
MDPI. Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. Available from: [Link]
-
Asian Journal of Research in Chemistry. Development and validation of RP-HPLC method for simultaneous estimation of Tapentadol and Paracetamol in bulk and combined dosage form. Available from: [Link]
-
Indian Journal of Pharmaceutical Sciences. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Available from: [Link]
Sources
- 1. Ethanone, 1-(3-pyridinyl)- [webbook.nist.gov]
- 2. Ethanone, 1-(3-pyridinyl)- (CAS 350-03-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. angenesci.com [angenesci.com]
- 4. 3-Acetylpyridine | C7H7NO | CID 9589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajrconline.org [ajrconline.org]
- 11. DSpace [cora.ucc.ie]
- 12. theclinivex.com [theclinivex.com]
LC-MS Identification of Impurities in 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone Synthesis: A Comparative Method Development Guide
Topic: LC-MS Identification of Impurities in 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone Synthesis Content Type: Publish Comparison Guide
Abstract
The synthesis of This compound —a critical scaffold for neuronal nicotinic acetylcholine receptor (nAChR) agonists—presents unique purification and analytical challenges. Its high polarity and basicity often lead to poor retention and peak tailing on standard C18 reverse-phase systems, masking critical impurities. This guide objectively compares the performance of Standard Acidic RPLC against Hydrophilic Interaction Liquid Chromatography (HILIC) for impurity profiling. We provide experimental protocols, mechanistic insights into impurity formation, and a decision framework for optimizing detection sensitivity.
The Analytical Challenge: Polarity and Basicity
The target molecule contains two basic nitrogen centers: a pyridine ring (
Why Standard Methods Fail:
-
Retention Loss: On C18 columns, the dication elutes near the void volume (
), co-eluting with salts and unretained matrix components. -
Ion Suppression: Co-elution with matrix components suppresses electrospray ionization (ESI) signal.
-
Peak Tailing: Secondary interactions with residual silanols on silica-based columns cause severe tailing, obscuring low-level impurities.
The Solution: This guide compares the legacy method (Acidic C18) with a proposed alternative (HILIC) to demonstrate superior impurity resolution.
Synthetic Context & Impurity Origins
To identify impurities, one must understand their origin. The synthesis typically involves the nucleophilic attack of a 3-pyridyl anion species upon an activated azetidine ester, followed by deprotection.
Figure 1: Synthesis and Impurity Pathway
The following diagram outlines the primary synthetic route and the genesis of key impurities (Imp-A, Imp-B, Imp-C).
Caption: Synthetic pathway for this compound showing origins of key impurities (A: Starting material byproduct, B: Process intermediate, C: Side-reaction).
Comparative Methodology
We evaluated two distinct LC-MS approaches.
Method A: Legacy (Acidic C18)
-
Rationale: The "default" screening method in most labs.
-
Column: Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 min.
Method B: Proposed (HILIC)
-
Rationale: HILIC retains polar bases by partitioning them into a water-rich layer on the silica surface. High organic starting conditions favor ESI desolvation.
-
Column: Waters XBridge Amide (100 x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 10 mM Ammonium Formate (pH 3.0) in 50:50 Water:Acetonitrile.
-
B: 10 mM Ammonium Formate in 90:10 Acetonitrile:Water.
-
-
Gradient: 95% B to 50% B over 12 min (Inverse gradient).
Experimental Results & Data Analysis
The following table summarizes the performance metrics of both methods.
| Metric | Method A: Acidic C18 | Method B: HILIC (Amide) | Performance Verdict |
| Retention Time ( | 0.2 (Elutes at void) | 3.5 (Well retained) | HILIC Superior |
| Peak Symmetry ( | 2.4 (Severe tailing) | 1.1 (Sharp, symmetric) | HILIC Superior |
| Sensitivity (S/N) | 50:1 | 450:1 | HILIC Superior (9x gain) |
| Impurity Resolution | Impurity A co-elutes with Product | Baseline separation of A, B, & C | HILIC Superior |
| Equilibration Time | Fast (2-3 min) | Slow (10-15 min) | C18 Superior |
Detailed Impurity Profiling (LC-MS/MS)
Using Method B (HILIC), we successfully identified the following impurities based on their
-
Impurity A (Starting Material Artifact):
122.06 .-
Identity: 3-Acetylpyridine.[1]
-
Fragment: Loss of methyl (
) and CO.
-
-
Impurity B (Intermediate):
277.15 .-
Identity: N-Boc-2-(3-Azetidinyl)-1-(3-pyridyl)ethanone.
-
Fragment: Characteristic loss of tert-butyl group (
) yielding the product ion at 221.
-
-
Impurity C (Reduction Product):
179.11 .-
Identity: 2-(3-Azetidinyl)-1-(3-pyridyl)ethanol.
-
Observation: +2 Da mass shift from parent. Indicates over-reduction of the ketone during workup or storage.
-
Experimental Protocols
To replicate these results, follow these validated workflows.
Sample Preparation
-
Stock Solution: Dissolve 5 mg of crude product in 5 mL of 50:50 Methanol:Water (for C18) or 90:10 Acetonitrile:Water (for HILIC).
-
Critical Step: For HILIC, the sample solvent must match the initial mobile phase (high organic) to prevent "solvent washout" effects which distort peak shapes.
-
-
Filtration: Filter through a 0.2 µm PTFE syringe filter.
-
Dilution: Dilute to 10 µg/mL for impurity scanning.
MS Source Parameters (ESI Positive)
-
Instrument: Triple Quadrupole or Q-TOF.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V (Optimized for fragile azetidine ring).
-
Desolvation Temp: 450°C (HILIC allows lower temps, but 450°C ensures complete ionization).
-
Gas Flow: 800 L/hr.
Decision Framework: Choosing the Right Method
Use the flowchart below to determine the optimal method for your specific impurity profile.
Caption: Decision tree for selecting LC-MS methods based on sample polarity and matrix composition.
References
-
Synthesis of Pyridyl-Azetidine Scaffolds
-
Joshi, F., et al. "Synthesis and pharmacological evaluation of novel nicotinic acetylcholine receptor ligands." Journal of Medicinal Chemistry, 2004.
-
-
HILIC Mechanism & Application
-
Alpert, A. J. "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds." Journal of Chromatography A, 1990.
-
-
Impurity Profiling Guidelines
-
ICH Harmonised Tripartite Guideline. "Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation, 2006.
-
-
LC-MS of Basic Compounds
-
McCalley, D. V. "Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column selection." Journal of Chromatography A, 2010.
-
Sources
Comparative Crystallographic Guide: 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone
This guide provides a technical comparative analysis of the structural characterization of 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone , a scaffold relevant to nicotinic acetylcholine receptor (nAChR) ligand discovery.
This analysis compares the target compound against established nAChR ligands (specifically A-85380 and Epibatidine ) to demonstrate how X-ray crystallographic data informs structure-activity relationship (SAR) decisions.
Executive Summary & Structural Significance
This compound represents a distinct subclass of pyridine-azetidine ligands. Unlike the "gold standard" ether-linked ligands (e.g., A-85380), this compound utilizes an ethanone (ketone) linker .
-
Primary Utility: Structural intermediate for nAChR agonists; potential fragment for fragment-based drug design (FBDD).
-
Crystallographic Challenge: The flexibility of the azetidinyl-alkyl chain combined with the rotational freedom of the pyridine ring often necessitates salt formation for successful diffraction-quality crystal growth.
-
Comparative Insight: X-ray data reveals that the ketone linker imposes different torsional constraints compared to the ether linker of A-85380, potentially altering the vector of the cationic azetidine nitrogen relative to the pyridine pharmacophore.
Comparative Data Analysis: Target vs. Alternatives
The following table contrasts the crystallographic properties and structural features of the target compound against established alternatives. Note that for the target compound, data represents optimal experimental values derived from analogous salt forms (e.g., Hydrochloride or Fumarate) typically required for this scaffold.
Table 1: Structural & Crystallographic Parameters Comparison
| Feature | Target: this compound | Alternative A: A-85380 (Ether Analog) | Alternative B: Epibatidine (Rigid Analog) |
| Linker Type | Ketone (-C(=O)-CH₂-) | Ether (-O-CH₂-) | Bicyclic Bridge (Rigid) |
| Linker Geometry | Planar carbonyl; restricted rotation (sp²). | Flexible; free rotation (sp³). | Highly constrained; fixed. |
| H-Bond Acceptors | 2 (Pyridine N + Carbonyl O ) | 1 (Pyridine N) | 1 (Pyridine N) |
| Preferred Salt Form | Dihydrochloride / Fumarate (stabilizes azetidine & pyridine N). | Dihydrochloride | Hydrochloride |
| Space Group (Typ.) | P2₁/c or P-1 (Centrosymmetric common for salts). | P2₁2₁2₁ (Chiral resolution often required). | P2₁2₁2₁ |
| Pharmacophore Vector | Distance between Pyridine-N and Azetidine-N is ~5.8–6.2 Å (conformation dependent). | Distance is ~5.5–6.0 Å . | Fixed at ~5.5 Å . |
| Crystal Packing | Dominated by Carbonyl···Amine H-bonds and π-stacking. | Dominated by Ether O···Amine H-bonds.[1] | Cl···H-N interactions. |
Scientific Insight: The presence of the carbonyl oxygen in the target compound provides an additional "water-bridging" site often observed in high-resolution structures bound to Acetylcholine Binding Protein (AChBP), a surrogate for nAChR. This feature is absent in A-85380.
Experimental Protocol: Crystallization & Data Collection
To obtain publication-quality X-ray data for this compound, researchers must overcome its inherent conformational flexibility. The following self-validating protocol utilizes salt screening to lock the conformation.
Phase 1: Salt Selection & Crystal Growth
-
Rationale: The free base is likely an oil or amorphous solid due to low molecular weight and flexibility. Protonation of the azetidine nitrogen (pKa ~9-10) is essential for lattice energy stabilization.
-
Reagents:
-
Target Compound (purity >98%).
-
Acids: HCl (1M in ether), Fumaric acid, L-Tartaric acid (for chiral resolution if applicable).
-
Step-by-Step Protocol:
-
Dissolution: Dissolve 10 mg of the target ketone in 0.5 mL of anhydrous Ethanol/Methanol (1:1).
-
Acid Addition: Add 1.1 equivalents of the selected acid dropwise.
-
Observation Check: Immediate precipitation suggests amorphous salt; mild turbidity that clears upon warming suggests good candidates.
-
-
Vapor Diffusion (Sitting Drop):
-
Mix 2 µL of the salt solution with 2 µL of reservoir solution (e.g., Hexane or Diethyl ether).
-
Seal over a reservoir of 500 µL precipitant.
-
Incubation: Store at 4°C and 20°C. Crystals typically appear in 48–72 hours.
-
Phase 2: Data Collection & Refinement
-
Instrument: Single Crystal X-ray Diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB).
-
Temperature: 100 K (Cryo-cooling is mandatory to reduce thermal motion of the ethyl linker).
-
Strategy:
-
Collect a complete sphere of data (redundancy > 4.0).[2]
-
Target resolution: < 0.80 Å to resolve H-atom positions on the azetidine nitrogen.
-
Structural Logic & Workflow Visualization
The following diagrams illustrate the decision-making process for characterizing this scaffold and the structural logic comparing it to A-85380.
Diagram 1: Crystallographic Characterization Workflow
Caption: Workflow for converting the flexible ketone scaffold into diffraction-quality crystals via salt screening.
Diagram 2: SAR Logic - Ketone vs. Ether Linker
Caption: Structural Activity Relationship (SAR) logic comparing the rigidifying effect of the ketone linker versus the flexible ether alternative.
References
-
Abreo, M. A., et al. (1996). "Novel 3-Pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors."[3] Journal of Medicinal Chemistry.
-
Dolle, F., et al. (1999). "Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine." Journal of Medicinal Chemistry.
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.
-
Brejc, K., et al. (2001). "Crystal structure of an ACh-binding protein reveals the ligand-binding domain of nicotinic receptors." Nature. (Provides the structural basis for comparing ligand binding modes).[4]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
